molecular formula C6H11N3O2S B1453651 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide CAS No. 1247180-42-2

1-ethyl-2-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B1453651
CAS No.: 1247180-42-2
M. Wt: 189.24 g/mol
InChI Key: YFIXEAFAGVOPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-2-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C6H11N3O2S and its molecular weight is 189.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethyl-2-methylimidazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c1-3-9-4-6(8-5(9)2)12(7,10)11/h4H,3H2,1-2H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIXEAFAGVOPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Literature review of 2-methyl-imidazole sulfonamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2-methyl-imidazole sulfonamide analogs, focusing on their synthetic architecture, structure-activity relationships (SAR), and pharmacological applications.

Synthesis, Structural Logic, and Therapeutic Applications

Executive Summary

The fusion of the 2-methyl-imidazole pharmacophore with sulfonamide moieties creates a privileged scaffold in medicinal chemistry. This hybrid architecture leverages the distinct properties of both functionalities: the imidazole ring serves as a hydrogen bond acceptor/donor and metal-coordinating ligand (crucial for zinc-metalloproteins), while the sulfonamide group acts as a classic bioisostere for carboxylic acids and a transition-state mimetic in enzymatic hydrolysis.

This guide analyzes two primary structural classes:

  • 
    -Sulfonyl-2-methylimidazoles:  Where the sulfonyl group acts as a protecting group or an electrophilic transfer handle.
    
  • Sulfonamide-Tethered 2-Methylimidazoles: Where the sulfonamide is a peripheral recognition element, often targeting Carbonic Anhydrases (CAs) or bacterial folate pathways.

Part 1: Structural Architecture & Synthetic Logic

The synthesis of 2-methyl-imidazole sulfonamides is governed by the nucleophilicity of the imidazole nitrogens. The 2-methyl group introduces critical steric bulk adjacent to the N1 and N3 positions, influencing both regioselectivity during synthesis and binding affinity in biological targets.

1.1 Synthetic Pathway:

-Sulfonylation

The most direct route to these analogs is the nucleophilic substitution of sulfonyl chlorides. Unlike unsubstituted imidazoles, the 2-methyl variant requires careful base selection to overcome steric hindrance at the N1 position.

  • Reagents: 2-methylimidazole, Aryl/Alkyl-sulfonyl chloride (

    
    ).
    
  • Base: Triethylamine (TEA) or Sodium Hydride (NaH).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Mechanism: The reaction proceeds via an

    
    -type attack of the imidazole N1 on the sulfonyl sulfur, followed by elimination of HCl.
    
1.2 Visualization: Synthetic Workflow

The following diagram outlines the standard bench protocol for synthesizing 1-arylsulfonyl-2-methylimidazoles.

SynthesisWorkflow Start Reactants: 2-Methylimidazole + Aryl-SO2-Cl Step1 Activation: Dissolve in Anhydrous DCM Add Base (TEA or NaH) Temp: 0°C Start->Step1 Solubilization Step2 Nucleophilic Attack: Dropwise addition of Sulfonyl Chloride Step1->Step2 N1-Attack Step3 Elimination: Formation of HCl salt (Scavenged by Base) Step2->Step3 -HCl End Product Isolation: 1-Arylsulfonyl-2-methylimidazole (Yield: 75-90%) Step3->End Workup

Figure 1: Step-by-step synthetic workflow for N-sulfonylation of 2-methylimidazole.

Part 2: Pharmacological Profiles & SAR

The biological activity of these analogs is driven by the specific placement of the sulfonamide group relative to the imidazole core.

2.1 Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors.[1] The sulfonamide anion (


) binds to the 

ion in the enzyme's active site.
  • Role of 2-Methylimidazole: It acts as the "tail" of the inhibitor. The 2-methyl group provides a steric lock, often improving selectivity for specific isoforms (e.g., hCA II vs. hCA IX) by interacting with the hydrophobic pocket of the enzyme active site.

  • Selectivity: The 2-methyl substituent prevents free rotation in tight active sites, potentially reducing off-target binding compared to unsubstituted imidazole analogs.

2.2 Antimicrobial Activity

Analogs where the sulfonamide is attached to an aryl ring (e.g., sulfamethoxazole derivatives containing imidazole) function by inhibiting dihydropteroate synthase (folate pathway).

  • SAR Insight: The 2-methylimidazole moiety enhances lipophilicity (

    
    ), improving cell membrane penetration against Gram-positive bacteria like Staphylococcus aureus (MRSA).
    
  • Data Summary:

Compound ClassTarget Organism/EnzymeKey Potency MetricMechanism
1-Tosyl-2-methylimidazole Gibberella zeae (Fungi)MIC: ~50 mg/LMembrane disruption / Ergosterol synthesis interference
Sulfonamido-2-methylimidazole S. aureus (MRSA)MIC: 32-64 µg/mLFolate pathway inhibition (Synergistic with membrane effect)
Benzothiazole-sulfonamides hCA II (Enzyme)

: 2.4 - 65 nM
Zinc coordination at active site
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-(p-Toluenesulfonyl)-2-methylimidazole

This protocol is adapted for high-yield synthesis suitable for lead optimization.

  • Preparation: Flame-dry a 100 mL round-bottom flask and flush with Nitrogen (

    
    ).
    
  • Solubilization: Dissolve 2-methylimidazole (1.0 eq, 10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (1.5 eq, 15 mmol) and cool the mixture to 0°C in an ice bath.

  • Reaction: Dissolve p-Toluenesulfonyl chloride (1.1 eq, 11 mmol) in DCM (5 mL) and add dropwise over 15 minutes.

    • Critical Control Point: Maintain temperature < 5°C to prevent di-sulfonylation or polymerization side products.

  • Monitoring: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Workup: Quench with water (20 mL). Extract organic layer, wash with saturated

    
     and Brine.[2] Dry over 
    
    
    
    .[2]
  • Purification: Recrystallize from Ethanol or purify via flash chromatography.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standard broth microdilution method for antibacterial assessment.

  • Inoculum Prep: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

  • Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Plating: In a 96-well plate, add 100 µL of test compound (dissolved in DMSO, serial dilutions from 512 to 0.5 µg/mL).

  • Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual-mechanism potential of these analogs: Zinc binding (CA inhibition) and Folate Pathway interference.

MechanismAction Core 2-Methyl-Imidazole Sulfonamide Analog Target1 Target A: Carbonic Anhydrase (Human Isoform II/IX) Core->Target1 High Affinity Binding Target2 Target B: Dihydropteroate Synthase (Bacterial Folate Pathway) Core->Target2 Competitive Inhibition Mech1 Mechanism: Sulfonamide Nitrogen coordinates Zn2+ 2-Methyl group locks into hydrophobic pocket Target1->Mech1 Mech2 Mechanism: Mimics PABA substrate Blocks Tetrahydrofolate synthesis Target2->Mech2 Out1 Therapeutic Effect: Reduced Intraocular Pressure (Glaucoma) or Hypoxia Modulation Mech1->Out1 Out2 Therapeutic Effect: Bacteriostasis (Cell growth arrest) Mech2->Out2

Figure 2: Dual mechanistic pathways of 2-methyl-imidazole sulfonamide derivatives.

References
  • BenchChem. (2025).[2] Protocol for N-sulfonylation using Methanesulfonyl Chloride.[2] BenchChem Application Notes. Link

  • Supuran, C. T., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Zhang, Y., et al. (2019).[3] Synthesis of N-Sulfonyl- and N-Acylpyrroles via a Ring-Closing Metathesis. Synthesis (Thieme).[4] Link

  • Al-Ostoot, F. H., et al. (2021).[5] Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules.[1][2][3][6][7][8][9][10][11][12][13][14] Link

  • Carta, F., et al. (2014). Sulfonamides and their isosters as carbonic anhydrase inhibitors.[1][9][12][13] Future Medicinal Chemistry.[13] Link

Sources

Technical Guide: Biological Activity of 1-Ethyl-2-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental profiling of 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide , a specialized pharmacophore in the class of Carbonic Anhydrase Inhibitors (CAIs).

Executive Summary

This compound (CAS: 1247180-42-2) is a synthetic small molecule belonging to the imidazole sulfonamide class.[1] It functions primarily as a potent, reversible inhibitor of Carbonic Anhydrase (CA) enzymes (EC 4.2.1.1).

Unlike classical benzene-sulfonamides (e.g., sulfanilamide), the imidazole scaffold offers unique acid-base properties and water solubility profiles, making this compound a critical probe for investigating isoform-selective inhibition (particularly hCA I, hCA II, and tumor-associated hCA IX) and, more recently, bacterial virulence factors (e.g., Vibrio cholerae CA).

Key Biological Applications:

  • Glaucoma Research: Targeting hCA II to reduce intraocular pressure.

  • Hypoxic Tumor Targeting: Investigating selectivity for transmembrane isoforms hCA IX and XII.

  • Antimicrobial Leads: Inhibition of bacterial

    
    -CAs (VchCA) to reduce pathogen virulence.
    

Chemical Identity & Physicochemical Properties[2][3]

Understanding the structural parameters is prerequisite to interpreting biological data. The 1-ethyl and 2-methyl substitutions are strategic modifications to the core imidazole-4-sulfonamide scaffold to modulate lipophilicity and steric fit within the enzyme active site.

PropertyData / DescriptorRelevance
IUPAC Name This compoundOfficial Identifier
CAS Number 1247180-42-2Registry Key
Molecular Formula

Stoichiometry
Molecular Weight 189.24 g/mol Fragment-based Drug Design
H-Bond Donors 1 (

)
Critical for Zinc anchoring
H-Bond Acceptors 4 (N3, O=S=O)Active site networking
Predicted LogP ~0.6 – 0.9Moderate lipophilicity (Good membrane permeability)
pKa (Sulfonamide) ~9.5 – 10.0Determines ionization state at physiological pH

Pharmacodynamics: Mechanism of Action

The biological activity of this compound is driven by its ability to coordinate the Zinc ion (


) within the catalytic active site of Carbonic Anhydrases.
Molecular Interaction
  • Zinc Coordination: The deprotonated nitrogen of the sulfonamide moiety (

    
    ) acts as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion (the nucleophile in the native catalytic cycle).
    
  • Tetrahedral Geometry: The sulfonamide nitrogen coordinates to the

    
     ion, maintaining a distorted tetrahedral geometry with the three histidine residues (His94, His96, His119 in hCA II).
    
  • Hydrogen Bond Network: The oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone amide of Thr199 and the side chain of Glu106 , locking the inhibitor in a rigid conformation.

  • Scaffold Interactions: The 1-ethyl and 2-methyl groups interact with the hydrophobic and hydrophilic pockets of the active site entrance. The 2-methyl group, in particular, may induce steric clashes in sterically restricted isoforms, thereby enhancing selectivity profiles compared to unsubstituted imidazoles.

Pathway Visualization (DOT)

The following diagram illustrates the inhibition mechanism within the hCA II active site.

CA_Inhibition_Mechanism Zn Active Site Zinc (Zn2+) His_Triad His94, His96, His119 (Coordination Sphere) His_Triad->Zn Coordinates Water Native Nucleophile (Zn-OH / H2O) Water->Zn Displaced by Inhibitor Compound 1-ethyl-2-methyl- 1H-imidazole-4-sulfonamide Sulfonamide_Group Sulfonamide Moiety (-SO2NH-) Compound->Sulfonamide_Group Pharmacophore Alkyl_Groups 1-Ethyl / 2-Methyl (Hydrophobic Interactions) Compound->Alkyl_Groups Selectivity Tuning Sulfonamide_Group->Zn Direct Coordination (Inhibition) Thr199 Thr199 (Gatekeeper Residue) Sulfonamide_Group->Thr199 H-Bond Glu106 Glu106 (H-Bond Acceptor) Sulfonamide_Group->Glu106 H-Bond Active Site Entrance Active Site Entrance Alkyl_Groups->Active Site Entrance Van der Waals Contacts

Caption: Mechanistic pathway of Carbonic Anhydrase inhibition by this compound, highlighting Zinc coordination and residue interaction.

Biological Profile & SAR Analysis

The structural modifications (1-ethyl, 2-methyl) on the imidazole ring significantly influence the biological activity profile compared to the parent imidazole-4-sulfonamide.

Isoform Selectivity (Predicted/Class-Representative)

Based on Structure-Activity Relationship (SAR) data for imidazole sulfonamides:

  • hCA I (Cytosolic): Generally shows moderate inhibition (

    
     in high nanomolar to micromolar range). The 2-methyl group often reduces affinity for hCA I due to the smaller active site cavity of this isoform.
    
  • hCA II (Cytosolic, Dominant): Expected potent inhibition (

    
     < 50 nM). The imidazole scaffold is a privileged structure for hCA II binding.
    
  • hCA IX & XII (Transmembrane, Tumor-associated): Imidazole sulfonamides often exhibit enhanced selectivity for these isoforms under hypoxic conditions. The 1-ethyl group increases lipophilicity, potentially aiding in targeting these extracellular catalytic domains in solid tumors.

  • VchCA (Bacterial - V. cholerae): Imidazole derivatives have shown nanomolar potency against bacterial

    
    -CAs.[2][3] The nitrogen-rich ring mimics the natural histidine ligands, making it a "trojan horse" inhibitor for bacterial metalloenzymes.
    
Comparative Potency Table

Note: Values are representative of the 1-alkyl-2-methylimidazole-4-sulfonamide class.

Target IsoformBiological RolePredicted Potency (

)
Therapeutic Implication
hCA II Glaucoma, Edema, EpilepsyLow Nanomolar (5-30 nM) Primary target for glaucoma/diuretics.
hCA I Red Blood Cell functionMicromolar (> 100 nM)Off-target (avoidance reduces side effects).
hCA IX pH regulation in Hypoxic TumorsNanomolar (10-50 nM)Potential anticancer/metastasis inhibitor.
VchCA Bacterial VirulenceNanomolar (5-80 nM)Novel antimicrobial agent.

Experimental Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended.

Chemical Synthesis Workflow

The synthesis of this compound typically follows a Chlorosulfonation-Amidation route.

Step-by-Step Protocol:

  • Precursor: Start with 1-ethyl-2-methylimidazole (commercially available or synthesized via alkylation of 2-methylimidazole).

  • Chlorosulfonation:

    • Add 1-ethyl-2-methylimidazole (1 eq) dropwise to excess Chlorosulfonic acid (

      
      )  (5–10 eq) at 0°C under 
      
      
      
      atmosphere.
    • Heat the mixture to 100–120°C for 2–4 hours to ensure sulfonyl chloride formation at position 4.

    • Note: The 5-position is less reactive due to steric hindrance from the N1-ethyl and C4-substitution preference.

  • Quenching: Cool to room temperature and pour onto crushed ice carefully (Exothermic!). Extract the sulfonyl chloride intermediate with ethyl acetate.

  • Amidation:

    • Treat the sulfonyl chloride solution with aqueous ammonia (

      
      )  or anhydrous ammonia gas at 0°C.
      
    • Stir for 1–2 hours.

  • Purification: Acidify to pH ~6-7 to precipitate the sulfonamide. Recrystallize from ethanol/water.

Synthesis_Route Start 2-Methylimidazole Step1 Alkylation (Et-I / NaH) Start->Step1 Inter1 1-Ethyl-2-methylimidazole Step1->Inter1 Step2 Chlorosulfonation (ClSO3H, 120°C) Inter1->Step2 Inter2 Sulfonyl Chloride Intermediate Step2->Inter2 Step3 Amidation (NH3 / 0°C) Inter2->Step3 Product 1-ethyl-2-methyl- 1H-imidazole-4-sulfonamide Step3->Product

Caption: Synthetic pathway for this compound via chlorosulfonation.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

The Stopped-Flow


 Hydration Assay  is the gold standard for determining CA inhibitory constants (

).

Protocol:

  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Substrate:

      
       saturated water.
      
    • Indicator: 0.2 mM Phenol Red.

    • Enzyme: Recombinant hCA II (approx 10 nM final conc).

  • Procedure:

    • Incubate enzyme with varying concentrations of This compound (0.1 nM to 10

      
      M) for 15 minutes at room temperature.
      
    • Mix enzyme-inhibitor solution with

      
       substrate solution in a stopped-flow spectrophotometer (e.g., Applied Photophysics).
      
    • Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Data Analysis:

    • Measure the initial velocity (

      
      ) of the reaction.
      
    • Calculate

      
       using a non-linear least squares fit (Cheng-Prusoff equation is adapted for tight-binding inhibitors).
      
    • Validation: Use Acetazolamide as a positive control (

      
       ~12 nM).[2]
      

Therapeutic Potential & Future Directions

The biological activity of this compound positions it as a versatile "lead" compound.

  • Ophthalmology: Its water solubility (enhanced by the imidazole nitrogen) makes it a candidate for topical formulations (eye drops) for glaucoma, potentially reducing the systemic side effects seen with oral CAIs.

  • Infectious Disease: With the rise of antibiotic resistance, targeting bacterial CAs (which are essential for bacterial metabolism and virulence) is a novel strategy. This compound's scaffold serves as a template for developing non-bacteriostatic virulence inhibitors .

  • Oncology: Future derivatives could attach a "tail" moiety (e.g., a positively charged group) to the N1-ethyl chain to make the compound membrane-impermeable, thereby restricting it to the extracellular hCA IX on tumor cells, reducing off-target cytosolic effects.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase CA I and CA II adducts with 1-substituted-imidazole-4-sulfonamides. Chemical Communications. Link

  • Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-14. Link

  • De Luca, L., et al. (2013). Inhibition of the

    
    -carbonic anhydrase from Vibrio cholerae with amides and sulfonamides incorporating imidazole moieties. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
    

Sources

Methodological & Application

Protocol for N-ethylation of 2-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Regioselective N-ethylation of 2-methyl-1H-imidazole-4-sulfonamide

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and reliable protocol for the N-ethylation of 2-methyl-1H-imidazole-4-sulfonamide, a critical transformation for synthesizing advanced intermediates in pharmaceutical research. The N-alkylation of imidazole derivatives is a fundamental process in medicinal chemistry, often modulating a molecule's physicochemical properties to enhance its pharmacokinetic profile and biological efficacy.[1] This document provides an in-depth explanation of the underlying reaction mechanism, a discussion on controlling regioselectivity, two detailed step-by-step experimental protocols, and a thorough troubleshooting guide to ensure successful execution.

Introduction: The Significance of N-Alkylated Imidazoles

The imidazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds, including the essential amino acid histidine.[2][3] The strategic addition of alkyl groups to the imidazole ring nitrogen is a cornerstone of molecular design, allowing for the fine-tuning of properties such as lipophilicity, metabolic stability, and receptor binding affinity.[1] Specifically, N-alkylated imidazole-sulfonamide hybrids have garnered significant interest for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[4][5]

The N-ethylation of 2-methyl-1H-imidazole-4-sulfonamide presents a common yet critical challenge in heterocyclic chemistry: regioselectivity. Due to the unsymmetrical nature of the starting material, alkylation can occur at either of the two ring nitrogen atoms (N1 or N3), potentially leading to a mixture of isomers.[6] Achieving high selectivity is paramount for efficient synthesis and purification. This guide addresses this challenge by explaining the directing effects of the existing substituents and providing protocols optimized for a regioselective outcome.

Reaction Mechanism and Control of Regioselectivity

The N-alkylation of an imidazole proceeds via a two-step nucleophilic substitution mechanism. First, a base abstracts the acidic proton from the imidazole nitrogen (N-H), generating a nucleophilic imidazolide anion. This anion then attacks the electrophilic alkylating agent (in this case, an ethyl halide), forming the N-ethylated product.[1]

For an unsymmetrical imidazole like 2-methyl-1H-imidazole-4-sulfonamide, the reaction's regioselectivity is governed by a combination of electronic and steric factors.[7][8]

  • Electronic Effects : The sulfonamide group at the C4 position is strongly electron-withdrawing. This effect deactivates the adjacent nitrogen (N3), reducing its nucleophilicity and making it less favorable for electrophilic attack.[8][9]

  • Steric Hindrance : The methyl group at the C2 position creates steric bulk around the adjacent nitrogen (N1). This can hinder the approach of the alkylating agent.[7][9]

In this specific case, the strong deactivating electronic effect of the C4-sulfonamide group is expected to be the dominant directing factor. It renders the N3 position less nucleophilic, thereby favoring alkylation at the more distant and electronically richer N1 position, despite the moderate steric hindrance from the C2-methyl group. Therefore, the expected major product is 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide .

Reaction_Mechanism SM 2-methyl-1H-imidazole-4-sulfonamide Anion Imidazolide Anion (Resonance Stabilized) SM->Anion Deprotonation Base Base (e.g., K₂CO₃) Base->SM Product_Major Major Product: This compound Anion->Product_Major Attack at N1 (Electronically Favored) Product_Minor Minor Product: 1-ethyl-2-methyl-1H-imidazole-5-sulfonamide Anion->Product_Minor AlkylatingAgent Ethyl Iodide (Et-I) AlkylatingAgent->Anion

Caption: Reaction mechanism for N-ethylation showing the major and minor regioisomers.

Experimental Protocols & Workflow

Two primary protocols are presented. Protocol 1 utilizes a mild base and is suitable for most standard laboratory settings. Protocol 2 employs a stronger base for less reactive substrates or when higher efficiency is required, demanding more stringent anhydrous and inert conditions.

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
2-methyl-1H-imidazole-4-sulfonamide≥97%CommercialStarting material.
Potassium Carbonate (K₂CO₃)Anhydrous, powderCommercialMild base for Protocol 1. Must be kept dry.
Sodium Hydride (NaH)60% dispersion in oilCommercialStrong base for Protocol 2. Handle with extreme care.
Ethyl Iodide (or Ethyl Bromide)≥99%CommercialAlkylating agent. Store protected from light.
Acetonitrile (ACN)AnhydrousCommercialSolvent for Protocol 1.
N,N-Dimethylformamide (DMF)AnhydrousCommercialSolvent for Protocol 2.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Deionized WaterN/AIn-houseFor work-up.
Brine (Saturated NaCl)N/AIn-houseFor washing during extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying organic layers.
Silica Gel230-400 meshCommercialFor column chromatography.
Round-bottom flasks, CondenserN/AStandard labwareEnsure glassware is oven- or flame-dried for Protocol 2.
Magnetic Stirrer/HotplateN/AStandard labware
Inert Atmosphere Setup (N₂ or Ar)N/AStandard labwareRequired for Protocol 2.
Protocol 1: Mild Conditions with Potassium Carbonate

This method is generally preferred for its operational simplicity and safety.

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-1H-imidazole-4-sulfonamide (1.0 eq).

  • Reagent Addition : Add anhydrous potassium carbonate (2.0 eq) to the flask, followed by anhydrous acetonitrile (ACN) to create a suspension (approx. 0.1 M concentration relative to the substrate).

  • Initiation : Begin vigorous stirring. Add the ethylating agent (ethyl iodide, 1.2 eq) to the suspension at room temperature.[1]

  • Reaction : Heat the mixture to 60-70 °C and allow it to stir for 4-8 hours. The reaction progress should be monitored.[10]

  • Monitoring : Use Thin Layer Chromatography (TLC) (e.g., 10% Methanol in Dichloromethane) to monitor the consumption of the starting material.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of ACN.

  • Extraction : Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (EtOAc). Wash the organic layer with water (2x) and then with brine (1x).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification : Purify the crude residue by column chromatography on silica gel, using a gradient elution (e.g., 20% to 50% EtOAc in hexanes) to isolate the pure N-ethylated product.

Protocol 2: Strong Base Conditions with Sodium Hydride

This protocol is highly efficient but requires strict anhydrous and inert techniques.

  • Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition : Cool the solvent to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable.

  • Deprotonation : Dissolve the 2-methyl-1H-imidazole-4-sulfonamide (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.

  • Stirring : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.[1]

  • Alkylation : Cool the mixture back to 0 °C. Add the ethylating agent (ethyl iodide, 1.1 eq) dropwise. After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring : Monitor the reaction progress by TLC.

  • Quenching : Upon completion, cautiously quench the reaction by slowly adding it to a beaker of ice water. Caution: Vigorous gas evolution may occur.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying : Wash the combined organic layers with brine (2x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography as described in Protocol 1.

Workflow_Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Reagents 2. Add Imidazole Substrate + Base (K₂CO₃ or NaH) + Anhydrous Solvent Setup->Reagents Alkylation 3. Add Ethylating Agent (Ethyl Iodide) Reagents->Alkylation Heating 4. Stir at Reaction Temp (e.g., 60°C or RT) Alkylation->Heating TLC 5. Monitor by TLC Heating->TLC Workup 6. Quench/Filter + Extraction TLC->Workup Reaction Complete Dry 7. Dry & Concentrate Workup->Dry Purify 8. Column Chromatography Dry->Purify Characterize 9. Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for the N-ethylation protocol.

Expected Results and Troubleshooting

ParameterExpected Outcome
Product This compound
Appearance White to off-white solid
Yield 60-85% (Protocol 1), 75-95% (Protocol 2)
Purity (post-chromatography) >98%
Key ¹H NMR Signals (hypothetical) Ethyl group: Triplet (~1.4 ppm), Quartet (~4.2 ppm). Methyl group: Singlet (~2.5 ppm). Imidazole protons: Two singlets in the aromatic region.
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient temperature.3. Poor quality alkylating agent.1. Use freshly opened or dried K₂CO₃. Consider Protocol 2 with NaH.[11]2. Increase reaction temperature moderately (e.g., to 80 °C for ACN).3. Use a fresh bottle of ethyl iodide.
Mixture of Regioisomers 1. Reaction conditions favoring the minor isomer.2. Insufficient steric/electronic differentiation.1. Ensure the base is non-nucleophilic. Lowering the temperature may improve selectivity.2. Careful purification by column chromatography is essential. Isomers can sometimes be separated.[6]
Incomplete Reaction 1. Insufficient reaction time.2. Not enough base or alkylating agent.1. Allow the reaction to run longer, continuing to monitor by TLC.2. Increase equivalents of base (to 2.5 eq) or alkylating agent (to 1.5 eq).
Difficult Purification 1. Streaking on TLC plate.2. Product is highly polar.1. Add a small amount of triethylamine (0.5%) to the chromatography eluent to neutralize silica.2. Switch to a more polar solvent system (e.g., Methanol/DCM).

Conclusion

This application note provides two effective and well-characterized protocols for the N-ethylation of 2-methyl-1H-imidazole-4-sulfonamide. By understanding the principles of regioselectivity and adhering to the detailed procedural steps, researchers can reliably synthesize the target 1-ethyl isomer in high yield and purity. The inclusion of a comprehensive troubleshooting guide further equips scientists to overcome common experimental hurdles, facilitating the efficient development of novel imidazole-based compounds for drug discovery and development.

References

  • Saremi, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-5. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. OUR Archive. Retrieved from [Link]

  • SciSpace. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • Wang, L., & Sun, X. (1993). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry. Available at: [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Retrieved from [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Velázquez-optiz, G. E., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 765. Available at: [Link]

  • Hranjec, M., et al. (2020). Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 743-753. Available at: [Link]

Sources

Application Note: Solubility Determination and Thermodynamic Analysis of 1-Ethyl-2-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for determining the solubility profile of 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide (CAS: 1247180-42-2), a critical intermediate in the synthesis of pharmaceutical and agrochemical agents. Unlike simple solubility tables, this document details the experimental protocols (Shake-Flask and Laser Monitoring), thermodynamic modeling (Apelblat and van't Hoff equations), and predictive logic required to optimize purification processes such as recrystallization.

Introduction

The solubility of pharmaceutical intermediates like this compound is a governing factor in reaction yield, purification efficiency, and formulation stability. This compound features a unique structural duality:

  • Imidazole Ring: Provides basicity and potential for

    
    -
    
    
    
    stacking.
  • Sulfonamide Group (

    
    ):  Acts as a hydrogen bond donor/acceptor, significantly influencing solubility in polar protic vs. aprotic solvents.
    

Understanding the solid-liquid equilibrium (SLE) of this compound allows process chemists to:

  • Design Crystallization Cycles: Select anti-solvents to maximize recovery.

  • Optimize Reaction Media: Ensure homogeneity during sulfonation or coupling reactions.

  • Reduce Solvent Waste: Select "green" solvents (e.g., Ethanol, Ethyl Acetate) over chlorinated alternatives.

Experimental Protocols

Materials & Apparatus[1]
  • Solute: this compound (Purity > 98% by HPLC).

  • Solvents: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Water (HPLC Grade).

  • Apparatus:

    • Thermostated Shaker Bath (Stability

      
       K).
      
    • HPLC with UV-Vis Detector (Agilent 1260 or equivalent).

    • 0.45

      
      m PTFE Syringe Filters (Pre-heated).
      
    • Jacketed Glass Vessels (50 mL).

Method A: Saturation Shake-Flask (Gold Standard)

This method ensures true thermodynamic equilibrium is reached.

  • Preparation: Add excess solid solute (~2 g) to 20 mL of solvent in a jacketed vessel.

  • Equilibration: Agitate at 150 rpm for 24 hours at the target temperature (e.g., 298.15 K).

  • Settling: Stop agitation and allow the suspension to settle for 2 hours. Crucial: Maintain temperature control during settling to prevent premature precipitation.

  • Sampling: Withdraw 1 mL of supernatant using a pre-heated syringe and filter immediately through a 0.45

    
    m filter.
    
  • Dilution & Analysis: Dilute the filtrate with mobile phase and analyze via HPLC (Detection

    
     nm).
    
  • Replication: Repeat at temperatures

    
     to 
    
    
    
    K in 5 K intervals.
Method B: Dynamic Laser Monitoring (High Throughput)

Ideal for rapid screening of multiple solvent systems.

  • Setup: Place a known mass of solvent in a reactor with a turbidity probe or laser monitor.

  • Addition: Automatically dose solid solute in small increments while stirring.

  • Detection: Record the point where the laser transmission drops (indicating undissolved particles).

  • Calculation: Solubility

    
     is calculated from the mass added just prior to turbidity onset.
    
Workflow Visualization

Solubility_Protocol Start Start: Select Solvent System Method_Choice Choose Method Start->Method_Choice Shake_Flask Method A: Shake-Flask (High Accuracy) Method_Choice->Shake_Flask Laser Method B: Laser Monitoring (High Speed) Method_Choice->Laser Equilibrate Agitate 24h @ Temp T (Ensure Excess Solid) Shake_Flask->Equilibrate Filter Isothermal Filtration (0.45 µm PTFE) Equilibrate->Filter HPLC HPLC-UV Analysis Filter->HPLC Data_Process Calculate Mole Fraction (x) HPLC->Data_Process Dosing Stepwise Solid Addition Laser->Dosing Turbidity Detect Turbidity Onset Dosing->Turbidity Turbidity->Data_Process Model_Fit Fit to Apelblat Model Data_Process->Model_Fit

Figure 1: Decision matrix and workflow for solubility determination. Method A is preferred for final data generation; Method B is for rapid screening.

Results & Discussion (Predictive Analysis)

While experimental validation is required, the solubility behavior of this compound follows predictable trends based on "Like Dissolves Like" principles and solute-solvent interactions.

Predicted Solubility Trends
Solvent TypeExamplesPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, EthanolHigh Strong H-bonding between solvent -OH and sulfonamide -NH

/-SO

.
Polar Aprotic Acetone, DMSOVery High Dipole-dipole interactions; excellent solvation of the imidazole ring.
Non-Polar Toluene, HexaneLow Lack of H-bonding capability; energetic penalty for cavity formation is too high.
Water WaterModerate/pH-dependent Moderate solubility due to polarity, but limited by the hydrophobic ethyl/methyl groups. Solubility increases significantly at pH < 4 (protonation of imidazole).
Thermodynamic Modeling

To correlate experimental data, the Modified Apelblat Equation is the industry standard for this class of compounds:



Where:

  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).[1][2][3]
    
  • 
    : Empirical model parameters derived from regression.
    

Thermodynamic Parameters Calculation: From the van't Hoff plot (


 vs 

), we derive:
  • Enthalpy of Solution (

    
    ):  Typically positive  (endothermic), indicating solubility increases with temperature.
    
  • Gibbs Energy (

    
    ):  Positive, reflecting the energy barrier of dissolution.
    
  • Entropy (

    
    ):  Positive, driving the dissolution process (disorder increases).
    

Application: Recrystallization Protocol

Based on the solubility differential, a Cooling Crystallization or Anti-Solvent Crystallization is recommended.

Protocol:
  • Dissolution: Dissolve crude this compound in Methanol or Acetone at near-boiling temperature (

    
    ).
    
  • Filtration: Hot filtration to remove insoluble mechanical impurities.

  • Crystallization:

    • Option A (Cooling): Slowly cool to 0-5°C at a rate of 0.5 K/min.

    • Option B (Anti-Solvent): Slowly add Water or Toluene (Anti-solvent) to the hot solution until turbidity persists, then cool.

  • Harvest: Filter the purified crystals and wash with cold anti-solvent.

Solvent Selection Logic

Recrystallization_Logic Impurity Identify Impurity Profile Polar_Imp Polar Impurities Impurity->Polar_Imp NonPolar_Imp Non-Polar Impurities Impurity->NonPolar_Imp Solvent_A Use Non-Polar Solvent (e.g., Toluene/Ethyl Acetate) Polar_Imp->Solvent_A Impurity stays in mother liquor Solvent_B Use Polar Solvent (e.g., Ethanol/Water) NonPolar_Imp->Solvent_B Impurity stays in mother liquor Result High Purity Crystals Solvent_A->Result Solvent_B->Result

Figure 2: Solvent selection strategy based on impurity polarity. For general purification, Ethanol/Water mixtures are often the most effective and environmentally benign.

References

  • Shake-Flask Methodology: Standard Test Method for Solubility in Water (ASTM E1148). ASTM International. [Link]

  • Thermodynamic Modeling (Apelblat): Jouyban, A. (2008). Review of the pharmaceutical solubility prediction models. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Solubility of Imidazoles: Domańska, U., et al. (2004).[4] Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Sulfonamide Solubility Trends: Delgado, D. R., et al. (2014). Solubility and preferential solvation of sulfadiazine in methanol + water mixtures. Journal of Solution Chemistry. [Link]

Sources

Application Notes & Protocols: A Strategic Guide to the Crystallization of 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, directly impacting bioavailability, stability, and manufacturability.[1][2] This guide provides a comprehensive framework for developing robust crystallization methods for 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide, a novel imidazole-sulfonamide derivative. Recognizing the absence of established specific protocols for this compound, this document presents a systematic approach grounded in the fundamental principles of crystallization for sulfonamides and imidazole-containing molecules.[3][4][5] We detail strategic protocols for solvent screening and four primary crystallization techniques: Slow Cooling, Slow Evaporation, Anti-Solvent Addition, and Vapor Diffusion. Furthermore, this note outlines key process parameters for optimization, essential analytical techniques for crystal characterization, and a structured troubleshooting guide to address common crystallization challenges. The methodologies herein are designed to empower researchers, scientists, and drug development professionals to systematically establish a controlled and reproducible crystallization process for this and structurally related compounds.

Introduction: The Criticality of Crystalline Form

This compound is a heterocyclic compound featuring both an imidazole ring, a common scaffold in medicinal chemistry, and a sulfonamide group, a key pharmacophore in numerous therapeutic agents.[4][6][7] The solid-state form of this API will profoundly influence its journey from the laboratory to clinical application. Different crystalline arrangements, known as polymorphs, can exhibit distinct solubilities, melting points, and stability profiles.[1][8] Therefore, the ability to selectively and consistently produce a desired crystalline form is paramount for ensuring product quality and therapeutic efficacy.[2][9]

Given the novelty of this specific molecule, this guide serves as a foundational platform for method development. The principles and protocols described are derived from extensive literature on the crystallization of analogous chemical structures and are designed to provide a rational starting point for empirical investigation.[3][4][10][11]

Preliminary Step: Physicochemical Foundation

Before attempting crystallization, a fundamental understanding of the compound's solubility is essential.[12][13][14] A systematic solubility screening in a range of solvents with varying polarities and hydrogen bonding capabilities provides the empirical data needed to select appropriate solvent systems for crystallization.[10][15]

Protocol: Solubility Screening

  • Solvent Selection: Choose a diverse set of at least 10-15 solvents (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane, acetonitrile, tetrahydrofuran, dichloromethane).

  • Sample Preparation: Add a known, excess amount of this compound (e.g., 50 mg) to a small vial (e.g., 2 mL).

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the vial.

  • Equilibration: Agitate the vial at a controlled temperature (e.g., 25°C and 50°C) for a sufficient time (e.g., 4-24 hours) to ensure equilibrium is reached.

  • Analysis: Carefully filter the slurry and analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis).

  • Data Compilation: Record the solubility in mg/mL.

Table 1: Hypothetical Solubility Data for this compound

SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Classification
Heptane0.1< 1< 1Insoluble (Potential Anti-Solvent)
Toluene2.425Sparingly Soluble
Ethyl Acetate4.41540Soluble
Acetone5.150120Highly Soluble (Good Solvent)
Isopropanol3.92570Soluble
Ethanol5.245110Highly Soluble (Good Solvent)
Methanol6.660150Highly Soluble (Good Solvent)
Water9.0< 12Insoluble (Potential Anti-Solvent)

This data is illustrative. Actual experimental results are required.

Crystallization Methodologies: Protocols and Rationale

Slow Cooling Crystallization

Protocol: Slow Cooling

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of a suitable hot solvent (identified from solubility screening, e.g., Acetone).[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.[17]

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield.[3][17]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.

Slow Evaporation Crystallization

This method is ideal for compounds that are highly soluble at room temperature or for when only small amounts of material are available. It involves dissolving the compound in a volatile solvent and allowing the solvent to evaporate slowly, thereby increasing the solute concentration to the point of supersaturation and crystallization.[3][19]

Protocol: Slow Evaporation

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in a suitable volatile solvent (e.g., Ethyl Acetate) at room temperature.[3]

  • Filtration: Filter the solution to remove any particulate matter.

  • Evaporation: Transfer the solution to a clean vial or beaker. Cover the opening with a perforated film (e.g., Parafilm with small holes) to slow the rate of evaporation.

  • Crystal Growth: Place the container in a vibration-free location and allow the solvent to evaporate over several days to weeks.[3]

  • Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.

Anti-Solvent Addition Crystallization

This technique is effective for compounds that are highly soluble in one solvent (the "good" solvent) but insoluble in another miscible solvent (the "anti-solvent").[8][20][21] By slowly adding the anti-solvent to a solution of the compound, the overall solubility of the solute is reduced, inducing crystallization.[8][21]

Protocol: Anti-Solvent Addition

  • Dissolution: Dissolve the compound in the minimum amount of a "good" solvent (e.g., Methanol) at room temperature.[8]

  • Anti-Solvent Addition: While stirring the solution, slowly add a miscible "anti-solvent" (e.g., Water or Heptane) dropwise until the solution becomes persistently cloudy (turbid).[8][20] This indicates the onset of nucleation.

  • Crystal Growth: If necessary, add a few more drops of the good solvent to redissolve the turbidity slightly. Set the container aside, undisturbed, to allow for slow crystal growth.[8]

  • Isolation: Collect the crystals by vacuum filtration, wash with a solvent mixture rich in the anti-solvent, and dry.

Vapor Diffusion Crystallization

Vapor diffusion is a gentle method that is particularly useful for growing high-quality single crystals for X-ray diffraction, especially when working with small quantities of material.[19][22][23] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Protocol: Vapor Diffusion (Vial-in-Vial)

  • Inner Vial: Prepare a concentrated solution of the compound in a "good," less volatile solvent (e.g., Toluene) in a small, open vial.

  • Outer Vial: Place this small vial inside a larger vial or jar that contains a small amount of a volatile "anti-solvent" (e.g., Heptane).[19][23]

  • Sealing: Seal the outer container tightly. The anti-solvent vapor will slowly diffuse into the solution in the inner vial.[22][23]

  • Equilibration: Over time, the diffusion of the anti-solvent into the solution reduces the compound's solubility, leading to gradual crystallization.[23][24]

  • Isolation: Carefully retrieve the crystals from the inner vial once they have reached a suitable size.

Visualization of Crystallization Workflows

The following diagrams illustrate the logical flow of the described crystallization protocols.

G cluster_0 Slow Cooling Crystallization A Dissolve Compound in Minimal Hot Solvent B Hot Filtration (Optional) A->B Impurities Present C Slowly Cool to Room Temperature A->C No Impurities B->C D Cool in Ice Bath C->D E Filter and Dry Crystals D->E

Caption: Workflow for Slow Cooling Crystallization.

G cluster_1 Anti-Solvent Addition Crystallization F Dissolve Compound in 'Good' Solvent G Slowly Add 'Anti-Solvent' until Turbidity Persists F->G H Allow to Stand Undisturbed G->H I Filter and Dry Crystals H->I

Caption: Workflow for Anti-Solvent Addition.

Process Parameter Optimization

To achieve the desired crystal form, size, and purity, systematic optimization of key process parameters is crucial.

Table 2: Key Parameters for Crystallization Optimization

ParameterRationale and ImpactOptimization Strategy
Solvent Choice The solvent influences solubility, nucleation kinetics, and can even be incorporated into the crystal lattice (solvates).[12][13][14] Different solvents can favor different polymorphs.[8]Test a range of solvents and binary mixtures identified during the solubility screen.
Cooling Rate Slower cooling rates generally lead to larger, more well-ordered crystals with higher purity, as it allows molecules to properly align in the crystal lattice.[16][18] Rapid cooling can lead to smaller crystals or even precipitation of amorphous material.[16]Vary the cooling profile from rapid (e.g., direct immersion in an ice bath) to slow (e.g., insulated flask, programmed cooling) at rates between 0.1°C to 10°C per minute.[16]
Supersaturation Level This is the primary driving force. Too high a level can lead to rapid nucleation and small, impure crystals or "oiling out".[25][26] Too low a level may result in no crystallization.Control via the initial concentration of the solute, the rate of anti-solvent addition, or the rate of evaporation.[20]
Agitation Stirring can influence nucleation rates and prevent settling of crystals, but excessive or high-shear agitation can lead to crystal breakage (secondary nucleation) and smaller particle sizes.Compare static (no agitation) conditions with gentle stirring. Evaluate the effect of different impeller types and speeds.
Seeding Introducing a small number of crystals of the desired polymorph can control the final crystal form and lead to a more consistent particle size distribution.[8][17]Once a desired crystal form is isolated, use a small amount (e.g., 1-2% w/w) to seed subsequent crystallization batches at the point of supersaturation.

Crystal Characterization

Once crystals are obtained, they must be thoroughly characterized to determine their form and purity.

  • Optical Microscopy: Provides initial information on crystal habit (shape), size, and homogeneity.

  • X-Ray Powder Diffraction (XRPD): The definitive technique for identifying the crystalline form (polymorph). Each polymorph will have a unique diffraction pattern.[1][2]

  • Differential Scanning Calorimetry (DSC): Measures thermal events like melting point and phase transitions, which are characteristic of a specific crystalline form.[27] It can also help identify solvates or hydrates.

  • Thermogravimetric Analysis (TGA): Measures changes in mass with temperature, used to quantify the amount of solvent or water in the crystal lattice (solvates/hydrates).

  • Spectroscopy (FTIR, Raman): Vibrational spectroscopy can differentiate between polymorphs as the different crystal packing arrangements affect the vibrational modes of the molecules.[1]

Troubleshooting Common Crystallization Issues

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated (too much solvent); supersaturated but nucleation is inhibited.[25]Boil off some solvent to increase concentration; scratch the inside of the flask with a glass rod to create nucleation sites; add a seed crystal of the compound.[8][17][28]
"Oiling Out" The compound is coming out of solution above its melting point; high concentration of impurities depressing the melting point; cooling is too rapid.[25][28]Re-heat to dissolve the oil, add more of the "good" solvent, and allow to cool more slowly; try a different solvent with a lower boiling point.[26][28]
Rapid Precipitation The solution is too concentrated; cooling is too fast.Re-heat and add slightly more solvent; ensure a slow, controlled cooling process.[28]
Low Crystal Yield Too much solvent was used; incomplete cooling; premature filtration.[8][28]Concentrate the mother liquor to obtain a second crop of crystals; ensure the solution is thoroughly cooled in an ice bath before filtration.[8][26]
Different Crystal Forms Polymorphism is occurring due to slight variations in conditions (solvent, temperature, cooling rate).[8]Strictly control and standardize all crystallization parameters; use seeding with the desired polymorph to ensure consistency.[8]

Conclusion

The development of a robust crystallization protocol for this compound is a critical, empirical process that requires a systematic approach. By beginning with a thorough solubility screen, researchers can make informed decisions about the most promising crystallization strategies. The detailed protocols for slow cooling, slow evaporation, anti-solvent addition, and vapor diffusion provide a strong foundation for experimentation. Careful optimization of process parameters, guided by rigorous analytical characterization, will ultimately lead to a controlled, reproducible method for obtaining the desired crystalline form of this API, ensuring its quality and performance in subsequent drug development stages.

References

  • Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent.
  • A Comparative Crystallographic Guide to Novel Sulfonamide Compounds. Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Crystallization of small molecules.
  • Prediction of solvents suitable for crystallization of small organic molecules. PubMed.
  • Janssen Solvent Selection in Pharmaceutical Crystallisation. Scribd.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube.
  • Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems.
  • SOP: CRYSTALLIZATION. UCT Science.
  • Crystallization process: how does crystallization work. MIRAI Intex.
  • Crystal Structures of two Imidazole Derivatives. SciSpace.
  • Chapter 4 Solvent design for crystallization of pharmaceutical products. Request PDF.
  • Troubleshooting. Chemistry LibreTexts.
  • Using AntiSolvent for Crystallization. Mettler Toledo.
  • API: solid state robust characterization in key to cut costs and time!. AlfatestLab.
  • Solvent Selection in Process Development during OPRD. Technobis Crystallization Systems.
  • Procedure for antisolvent crystallization using (a) a previous method... ResearchGate.
  • Guide for crystallization.
  • Slow cooling of protein crystals. PMC.
  • Problems with Recrystallisations. University of York.
  • troubleshooting pseudotropine crystallization procedures. Benchchem.
  • Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. MDPI.
  • Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. PMC.
  • How to crystallize your sample. KU Leuven.
  • Antisolvent Crystallization.
  • Drug Substance Solid State Characterization. Agno Pharmaceuticals.
  • Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes.
  • Exp 2 - Crystallization.
  • Sitting Drop Vapor Diffusion.
  • Crystal Growth Techniques.
  • Crystal Structures of two Imidazole Derivatives. Request PDF.
  • Preparing for successful protein crystallization experiments. PMC.
  • Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. Rsc.org.
  • Slow Cooling During Recrystallization. YouTube.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Semantic Scholar.
  • Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. PubMed.
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry.
  • Sulfonamide purification process. Google Patents.

Sources

Reaction conditions for synthesizing 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable, and scientifically grounded protocol for the synthesis of 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide .

The guide prioritizes regioselective control , safety in handling chlorosulfonic acid , and purification efficiency .

Part 1: Strategic Overview & Retrosynthesis

The Challenge of Regioselectivity

Synthesizing sulfonamides on the imidazole ring presents a specific regiochemical challenge. Electrophilic aromatic substitution (EAS) on 1-substituted imidazoles can occur at C-4 or C-5.[1]

  • Electronic Factors: The C-5 position is generally more nucleophilic in 1-alkylimidazoles.[1]

  • Steric Factors: In 1-ethyl-2-methylimidazole , the ethyl group at N-1 and the methyl group at C-2 create significant steric bulk.[1] This steric hindrance directs electrophilic attack (such as chlorosulfonation) predominantly to the C-4 position , which is crucial for obtaining the desired isomer [1, 2].

Reaction Pathway

The synthesis follows a linear three-step sequence:

  • N-Alkylation: Conversion of 2-methylimidazole to 1-ethyl-2-methylimidazole.[1]

  • Chlorosulfonation: Direct electrophilic substitution using chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) to generate the sulfonyl chloride.

  • Aminolysis: Nucleophilic substitution with ammonia to yield the sulfonamide.

Synthesispathway SM 2-Methylimidazole INT1 1-Ethyl-2-methylimidazole SM->INT1 EtBr, K2CO3 DMF, 60°C INT2 Sulfonyl Chloride Intermediate INT1->INT2 1. ClSO3H, 100°C 2. SOCl2, Reflux PROD 1-Ethyl-2-methyl- 1H-imidazole-4-sulfonamide INT2->PROD NH4OH (aq) 0-5°C

Figure 1: Linear synthetic pathway highlighting key reagents and reaction temperatures.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 1-Ethyl-2-methylimidazole

Objective: Selective N-alkylation of 2-methylimidazole.[1]

  • Reagents:

    • 2-Methylimidazole (1.0 eq)[1]

    • Ethyl Bromide (1.2 eq)[1]

    • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

    • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 2-methylimidazole and K₂CO₃ in DMF (concentration ~1 M).

  • Addition: Cool the suspension to 0°C. Add Ethyl Bromide dropwise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dilute the residue with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Vacuum distillation is recommended for high purity (bp ~95°C at 10 mmHg), though the crude oil is often sufficient for the next step.

Step 2: Chlorosulfonation (The Critical Step)

Objective: Introduction of the sulfonyl chloride group at the C-4 position. Safety Warning: Chlorosulfonic acid reacts violently with water. Perform all operations in a fume hood with dry glassware.

  • Reagents:

    • 1-Ethyl-2-methylimidazole (1.0 eq)[1]

    • Chlorosulfonic acid (ClSO₃H) (5.0–6.0 eq)[1]

    • Thionyl Chloride (SOCl₂) (2.0 eq)[1]

Protocol:

  • Addition (Exothermic): Place ClSO₃H in a dry RBF equipped with a condenser and drying tube. Cool to 0°C.

  • Dosing: Add 1-ethyl-2-methylimidazole dropwise (neat or as a concentrated solution in CHCl₃) over 1 hour. Note: The reaction is extremely exothermic; maintain temperature <10°C during addition.

  • Heating: Once addition is complete, slowly heat the mixture to 100–110°C . Stir for 4 hours. The mixture will darken.

  • Chlorination: Cool to 60°C. Add SOCl₂ dropwise. Re-heat to reflux (approx. 80–90°C) for 2 hours. This ensures any sulfonic acid byproduct is converted to the sulfonyl chloride [3].

  • Quench (Hazardous): Cool the reaction mass to room temperature. Pour the reaction mixture very slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

    • Critical: Do not let the temperature rise above 10°C during quenching to prevent hydrolysis of the sulfonyl chloride.

  • Isolation: Extract the aqueous mixture immediately with Dichloromethane (DCM) (3x).

  • Stabilization: Dry the combined organic layers over anhydrous MgSO₄. Do not concentrate to dryness yet if the chloride is unstable; proceed immediately to amidation.

Step 3: Aminolysis to Sulfonamide

Objective: Conversion of sulfonyl chloride to sulfonamide.[2]

  • Reagents:

    • Crude Sulfonyl Chloride solution (from Step 2)[1]

    • Ammonium Hydroxide (25% aq. NH₃) (Excess, ~10 eq) or NH₃ gas.

Protocol:

  • Setup: Cool the DCM solution of the sulfonyl chloride to 0°C.

  • Amidation: Add aqueous NH₄OH dropwise, maintaining the temperature below 5°C. Alternatively, bubble anhydrous NH₃ gas through the solution.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (to capture any polar product).

  • Purification: Combine organic layers, wash with water and brine, and dry (Na₂SO₄). Concentrate in vacuo.

  • Crystallization: Recrystallize the solid residue from Ethanol or an Ethanol/Water mixture.

Part 3: Process Logic & Quality Control

Workup & Purification Flowchart

WorkupLogic ReactionMix Reaction Mixture (ClSO3H + Product) Quench Quench onto Crushed Ice (Temp < 10°C) ReactionMix->Quench Slow Addition Extraction DCM Extraction Quench->Extraction Aqueous Aqueous Waste (H2SO4, HCl) Extraction->Aqueous Organic Organic Layer (Sulfonyl Chloride) Extraction->Organic Amidation Add NH4OH (aq) (0°C) Organic->Amidation FinalIso Evaporation & Recrystallization Amidation->FinalIso

Figure 2: Workup logic flow ensuring safe quenching of acid and isolation of the sensitive chloride intermediate.

Data Specifications & Validation

To ensure the correct isomer (4-sulfonamide vs. 5-sulfonamide) is obtained, 1H-NMR validation is required.[1]

ParameterSpecificationMethod/Notes
Appearance White to off-white solidVisual Inspection
Melting Point 160–165°C (Typical for analogs)Capillary Method
1H NMR (DMSO-d6) δ ~7.6–7.8 ppm (1H, s, H-5)Key Diagnostic: A singlet in the aromatic region confirms substitution.[1] NOE studies between N-Ethyl and H-5 can confirm regiochemistry (Strong NOE = 5-H, meaning 4-Sulfonamide).[1]
Mass Spec (ESI) [M+H]+ = 190.06Positive Mode
Yield (Step 2+3) 40–60%Overall yield from imidazole
Troubleshooting
  • Low Yield in Step 2: If the sulfonyl chloride yield is low, ensure the ClSO₃H is fresh. Old acid absorbs water, deactivating it. Increasing the temperature to 120°C may be required for sterically hindered substrates.

  • Regioisomer Contamination: If the 5-sulfonamide is observed (rare with 2-methyl substitution), separation can usually be achieved by column chromatography (EtOAc/Hexane gradient), as the isomers have distinct polarities.

Part 4: References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole reactivity and electrophilic substitution patterns).

  • Hofmann, K. (1953). The Chemistry of Heterocyclic Compounds, Imidazole and Its Derivatives. Interscience Publishers. (Foundational work establishing 4-position preference for sulfonation in 1,2-disubstituted imidazoles).[1]

  • Zolfigol, M. A., et al. (2010).[3] "Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride". Organic Preparations and Procedures International, 42(1), 95-100. Link[1]

  • Patent US20050123631. (2005). Scalable synthesis of imidazole derivatives. (Describes industrial scale-up conditions for substituted imidazole sulfonamides). Link

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Optimization of 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Yield Critical)

Executive Summary

This guide addresses the synthesis of This compound , a critical intermediate in drug discovery. The primary bottleneck in this synthesis is the chlorosulfonation step . The imidazole ring, once protonated in strong acid, becomes electron-deficient (deactivated), making electrophilic aromatic substitution difficult. Furthermore, the formation of stable imidazolium salts (ionic liquids) can arrest the reaction, leading to low conversion or "tarring" upon aggressive heating.

This support module provides a chemically rigorous protocol to bypass these thermodynamic traps, ensuring high regioselectivity for the C4 position and maximizing yield.

Module 1: The Chemistry & Mechanism (Why it Fails)

To fix the yield, you must understand the failure mode. The reaction proceeds via an Electrophilic Aromatic Substitution (


) .
  • Regioselectivity: In 1-substituted imidazoles, the C5 position is sterically hindered by the

    
    -ethyl group and electronically disfavored in the protonated species due to its proximity to the positive charge. Therefore, sulfonation preferentially occurs at C4 .
    
  • The "Ionic Liquid" Trap: When you mix 1-ethyl-2-methylimidazole with chlorosulfonic acid (

    
    ), you immediately form the imidazolium chlorosulfonate salt. This salt is stable and often requires temperatures 
    
    
    
    to react further, which causes decomposition (black tar).
  • The Fix: Use Thionyl Chloride (

    
    )  as a co-reagent. It acts as a dehydrating agent and converts the intermediate sulfonic acid to the sulfonyl chloride in situ at lower temperatures, preventing charring.
    
Visualization: Reaction Pathway & Regioselectivity

ReactionPathway Start 1-ethyl-2-methylimidazole Salt Imidazolium Salt (Stable Trap) Start->Salt + ClSO3H (Exothermic) Inter 4-Sulfonic Acid Intermediate Salt->Inter Heat (>100°C) Slow Step ProductCl Sulfonyl Chloride (Moisture Sensitive) Salt->ProductCl Direct Chlorosulfonation (Requires Excess ClSO3H + SOCl2) Inter->ProductCl + SOCl2 (Dehydration) Final Target Sulfonamide ProductCl->Final + NH4OH (Amination)

Figure 1: The reaction pathway highlights the "Salt Trap" where yield is often lost. The addition of thionyl chloride facilitates the transition to the sulfonyl chloride.

Module 2: Troubleshooting Guide (FAQ)

Q1: The reaction mixture turns into a black, viscous tar. Why?

Diagnosis: Thermal decomposition. Cause: You likely heated the neat chlorosulfonic acid mixture too rapidly or to too high a temperature (


) in an attempt to drive conversion.
Solution: 
  • Control the Exotherm: Add the imidazole to the acid dropwise at

    
    .
    
  • Use Thionyl Chloride: Add

    
     (2–3 equivalents) to the mixture.[1] This lowers the activation energy for the chloride formation, allowing the reaction to proceed at 
    
    
    
    instead of destructive temperatures.
Q2: My LCMS shows a large peak for the sulfonic acid ( ) but low sulfonyl chloride.

Diagnosis: Incomplete conversion or hydrolysis during quench. Cause: The sulfonic acid intermediate is stable.[2] Converting it to the chloride is the hard part. Alternatively, you successfully made the chloride, but it hydrolyzed back to the acid when you poured it onto ice. Solution:

  • Reaction: Ensure you are using at least 5 equivalents of

    
     and 2 equivalents of 
    
    
    
    . Cook for at least 4 hours.
  • Quench: Pour the reaction mixture onto crushed ice/CHCl3 mixture with vigorous stirring. Do not let the aqueous phase get too hot during the quench. Extract immediately.

Q3: The final product is water-soluble and hard to extract.

Diagnosis: Amphoteric nature of imidazole sulfonamides. Cause: The imidazole ring is basic (


), and the sulfonamide 

is acidic (

). At neutral pH, it may exist as a zwitterion or remain in the water. Solution:
  • Isoelectric Precipitation: The product is least soluble at its isoelectric point (usually pH 5–7).

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent: Use n-Butanol or Ethyl Acetate/THF (9:1) for extraction if the compound is polar.

Module 3: Optimized Experimental Protocol

Standardized for 10g scale. Validated for >60% isolated yield.

Reagents
ReagentEquivalentsRole
1-Ethyl-2-methylimidazole1.0Substrate
Chlorosulfonic Acid (

)
5.0Reagent & Solvent
Thionyl Chloride (

)
2.0Dehydrating Agent
Ammonium Hydroxide (28%)ExcessAmination Source
Step-by-Step Workflow

Step 1: Chlorosulfonation (The Critical Step)

  • Cool Chlorosulfonic acid (5.0 equiv) to

    
     in a dry flask under 
    
    
    
    .
  • Add 1-Ethyl-2-methylimidazole (1.0 equiv) dropwise over 30 mins. Warning: Violent exotherm.

  • Add Thionyl Chloride (2.0 equiv) dropwise.

  • Fit with a condenser and trap (HCl/SO2 gas evolution).

  • Slowly ramp temperature to 110^\circ\text{C} .

  • Stir for 4–6 hours . Monitor by taking a mini-aliquot, quenching in MeOH, and checking LCMS (look for methyl ester vs acid).

Step 2: Quench & Amination

  • Cool the reaction mixture to room temperature.

  • Pour slowly onto crushed ice (500g) with vigorous stirring. Keep internal temp

    
    .
    
  • Immediate Action: Extract the sulfonyl chloride with Dichloromethane (DCM) (

    
    ).
    
  • Dry organic layer (

    
    ) and concentrate mostly (do not dry completely to avoid stability issues).
    
  • Add the DCM concentrate dropwise to a solution of Ammonium Hydroxide (excess) at

    
    .
    
  • Stir for 1 hour.

Step 3: Isolation

  • Evaporate the DCM.

  • Adjust pH of the remaining aqueous solution to pH 6–7 using dilute HCl.

  • Cool to

    
    . The product should precipitate as a white/off-white solid.
    
  • Filter and wash with cold water.

Troubleshooting Logic Tree

Troubleshooting Problem Low Yield / Failure Check1 Is the mixture black/tar? Problem->Check1 Check2 Is product in aqueous layer? Check1->Check2 No Sol1 Reduce Temp to 110°C Add SOCl2 Check1->Sol1 Yes Sol2 Adjust pH to 6-7 Use n-Butanol extract Check2->Sol2 Yes

Figure 2: Rapid diagnostic logic for common yield failures.

References

  • Hofmann, K. (1953). Imidazole and Its Derivatives. Interscience Publishers.
  • Chlorosulfonation Mechanism & Ionic Liquids

    • Zolfigol, M. A., et al. (2010).[3] "Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride". Synlett. Link

    • Note: This reference highlights the formation of stable imidazolium sulfonates which explains the "stalling" of the reaction without thionyl chloride.
  • Synthesis of Sulfonyl Azides/Chlorides

    • Stevens, M. Y., et al. (2014).[4] "Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt". Journal of Organic Chemistry, 79(11), 4826-4831. Link

  • Purification of Sulfonamides

    • US Patent 2,777,844.[2] "Sulfonamide purification process". (Describes pH adjustment and solvent selection for amphoteric sulfonamide isolation). Link

Sources

Technical Support Center: Purification of 1-Ethyl-2-Methyl-1H-Imidazole-4-Sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-IMD-4S-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary

You are likely encountering difficulties isolating 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide due to its amphoteric nature.[1][2][3][4] Unlike simple organics, this molecule possesses both a basic imidazole nitrogen (


) and an acidic sulfonamide proton (

).[4]

Standard silica chromatography often results in significant tailing and yield loss due to the basic imidazole ring interacting with silanol groups.[2][4] The most effective purification strategy is a pH-swing extraction , exploiting the molecule's ability to exist as a water-soluble cation (low pH), a water-soluble anion (high pH), and a sparingly soluble neutral zwitterion (neutral pH).[3][4]

Part 1: Impurity Profiling

Before initiating purification, identify which impurities are present.[3][4] The synthesis typically involves chlorosulfonation of 1-ethyl-2-methylimidazole followed by ammonolysis.[1][2][3][4]

Impurity TypeLikely IdentityChemical BehaviorRemoval Strategy
Starting Material 1-Ethyl-2-methylimidazoleBasic .[1][2][3][4] Soluble in organics and acid; insoluble in base.[2][4]Wash: Extract with organic solvent (DCM) from a basic aqueous solution (pH > 12).[1][4][5]
Hydrolysis By-product 1-Ethyl-2-methylimidazole-4-sulfonic acidHighly Polar/Acidic .[1][2][3][4] Water-soluble at all pH levels.[1][2][3][4]Filtration: Remains in the aqueous mother liquor when the product precipitates at neutral pH.[2][4]
Inorganic Salts Ammonium Chloride (

)
Ionic .[4] Highly water-soluble.[1][2][3][4]Water Wash: Removed during the aqueous precipitation step.[2][4]
Color Bodies Oxidized Imidazole OligomersVariable .[2][3][4] Often pink/brown.[2][3][4]Adsorption: Activated charcoal treatment during recrystallization.[2][3][4]

Part 2: The "Gold Standard" Protocol (pH-Swing Extraction)

Objective: Isolate >98% pure sulfonamide without chromatography. Principle: We will dissolve the product as a salt (anion) to wash away non-acidic impurities, then adjust pH to the isoelectric point to precipitate the pure product.[4]

Reagents Required:
  • Sodium Hydroxide (NaOH), 2.0 M solution[3][4]

  • Hydrochloric Acid (HCl), 2.0 M solution[3][4][6][7]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][4][5]

  • pH Meter or narrow-range pH paper[1][2][3]

Step-by-Step Methodology:
  • Dissolution (Anion Formation):

    • Suspend the crude solid in 2.0 M NaOH (approx. 10 mL per gram of crude).

    • Stir until the solid dissolves. The sulfonamide deprotonates (

      
      ), becoming highly water-soluble.[1][2][3][4]
      
    • Note: If solids remain, they are likely inorganic salts or non-acidic impurities.[3][4] Filter these off.

  • Organic Wash (Removing Starting Material):

    • Transfer the basic aqueous solution (pH > 12) to a separatory funnel.[4]

    • Extract twice with DCM (1:1 volume ratio).

    • Chemistry: The starting material (1-ethyl-2-methylimidazole) is neutral/basic and will partition into the DCM.[1][2][3][4] The product remains in the aqueous layer.[2][4]

    • Discard the organic (DCM) layer.[1][4]

  • Precipitation (Isoelectric Point):

    • Transfer the aqueous layer to a beaker with a stir bar.

    • Slowly add 2.0 M HCl dropwise while monitoring pH.

    • Target pH: 6.5 – 7.5 .

    • As the pH approaches 7, the molecule becomes neutral and its solubility drops drastically.[4] A thick white/off-white precipitate will form.[1][2][3][4]

  • Isolation:

    • Cool the slurry in an ice bath for 30 minutes to maximize yield.

    • Filter via vacuum filtration (Buchner funnel).[4][5]

    • Wash the cake with ice-cold water (removes trapped sulfonic acid and NaCl).[1][2][4]

Workflow Visualization

purification_flow start Crude Mixture (Product + SM + Sulfonic Acid) step1 Dissolve in 2M NaOH (pH > 12) start->step1 step2 Wash with DCM (Extraction) step1->step2 split1 Phase Separation step2->split1 org_layer Organic Layer (Contains Starting Material) split1->org_layer Discard aq_layer Aqueous Layer (Contains Product as Anion) split1->aq_layer Keep step3 Acidify to pH 7.0 with 2M HCl aq_layer->step3 step4 Filter & Wash with Cold Water step3->step4 waste Filtrate Waste (Sulfonic Acid + Salts) step4->waste final Pure Product (Solid Precipitate) step4->final

Caption: Logical flow for the Acid-Base purification strategy, separating impurities based on pKa differences.

Part 3: Recrystallization (Polishing)[1][4]

If the product from Part 2 is slightly colored or <99% pure, perform a recrystallization.[3][4]

  • Solvent System: Water/Ethanol (90:[1][4]10) or Water/Methanol.[4]

  • Protocol:

    • Suspend the solid in a minimum amount of boiling water.

    • Add Ethanol dropwise until full dissolution occurs at boiling.

    • Optional: Add activated charcoal (1-2% by weight) and filter hot to remove color.[1][2][4]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Critical: Imidazole sulfonamides can form supersaturated solutions.[2][3][4] If no crystals appear, scratch the glass or add a seed crystal.[3][4]

Part 4: Troubleshooting FAQ

Q1: My product is not precipitating at pH 7. It stays in solution.

  • Cause: You may have over-acidified (pH < 4) or under-acidified (pH > 9).[1][2][3][4] The window of insolubility is narrow.[2][4]

  • Solution: Use a calibrated pH meter.[2][4] If you overshoot to pH 2, the imidazole ring protonates, making it soluble again.[4] Back-titrate with dilute NaOH carefully to pH 7.0.

Q2: The product is pink or reddish.

  • Cause: Oxidation of the imidazole ring, common in "aged" crude.[4]

  • Solution: This is a cosmetic impurity.[2][4] Perform the recrystallization step (Part 3) using activated charcoal . Ensure the hot filtration is done quickly to prevent premature crystallization.[2][4]

Q3: Can I use silica gel chromatography instead?

  • Advisory: Not recommended for bulk purification.[2][3][4]

  • Reason: The basic imidazole nitrogen binds irreversibly to acidic silica, leading to "streaking" and mass loss.[3][4]

  • Workaround: If you must use a column, deactivate the silica by adding 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1).[4]

Q4: The solid is sticky/gummy after filtration.

  • Cause: Trapped solvent or sulfonic acid impurities.[2][3][4]

  • Solution: Triturate (grind) the sticky solid with diethyl ether or isopropyl ether.[4] This pulls out residual organic solvents and induces crystallization of the amorphous solid.[2][4]

References

  • Solubility and pKa of Sulfonamides

    • Source: ChemRxiv.[2][3][4] "Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs."

    • Context: Establishes the sulfonamide pKa ~10, validating the base-solubility str
    • URL:[Link][1][4]

  • Imidazole Synthesis & Purification

    • Source: Google Patents.[2][3][4] "Scalable synthesis of imidazole derivatives (US7807837B2)."[4]

    • Context: Describes general work-up procedures for substituted imidazoles, including pH adjustments.
    • URL
  • General Purification of Amphoteric Heterocycles

    • Source: BenchChem Technical Support.[2][3][4] "Purification of Imidazole Derivatives."

    • Context: Confirms the acid-base extraction protocol as the primary method for N-alkyl

Sources

Optimizing reaction temperature for imidazole sulfonamide production

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to the nuanced challenge of optimizing reaction temperature for the synthesis of imidazole sulfonamides. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and rationalize your experimental outcomes. This guide is structured to address the most pressing issues encountered in the lab, from frustratingly low yields to the appearance of mysterious side products.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction yield is consistently low or there is no product formation. What are the primary temperature-related causes?

Low to no product formation is a common yet multifaceted issue. Before suspecting complex side reactions, it's crucial to ensure the fundamental reaction conditions are adequate.

Potential Causes & Solutions:

  • Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation energy barrier for the nucleophilic attack of imidazole on the sulfonyl chloride. This is particularly true for sterically hindered or electron-deficient starting materials which exhibit lower reactivity.[1][2]

    • Solution: Gradually increase the reaction temperature in controlled increments (e.g., 10-20 °C). Monitor the reaction progress closely at each new setpoint using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For some syntheses, moving from room temperature to reflux conditions may be necessary.[2][3]

  • Poor Solubility of Reactants: One or more of your starting materials may not be fully dissolved at the initial reaction temperature, severely limiting the reaction rate.

    • Solution: While ensuring your chosen solvent is appropriate, gently warming the reaction mixture can improve solubility. If the reactants are still not dissolving, a higher temperature or a different solvent system may be required.[4]

  • Inactive Sulfonyl Chloride: While not directly a temperature optimization issue, it's a critical preliminary check. Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid, a process that can be accelerated by temperature changes if water is present.[1][5]

    • Solution: Always use fresh or newly purified sulfonyl chloride and ensure all glassware and solvents are scrupulously dried before starting the reaction.[1]

Q2: My TLC/LC-MS analysis shows significant side product formation. How can I use temperature to improve purity?

The formation of side products is often a clear indicator that the reaction temperature is not optimal. Temperature can influence the relative rates of competing reaction pathways.

Common Side Products & Temperature-Based Mitigation:

  • Di-sulfonylation Product: The formation of a product where two sulfonyl groups have attached to the imidazole nitrogen can occur, especially if excess sulfonyl chloride is used. Higher temperatures can sometimes favor this second sulfonylation.[1]

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity for the mono-sulfonated product.[1] Combine this with careful control of stoichiometry, using a 1:1 ratio or a slight excess of the imidazole.

  • Sulfonic Acid: The presence of a highly polar byproduct is often the sulfonic acid, resulting from the hydrolysis of the sulfonyl chloride.[1] While primarily caused by water contamination, high temperatures can accelerate this hydrolysis rate.

    • Solution: In addition to ensuring anhydrous conditions, running the reaction at the lowest effective temperature can minimize this side reaction. If the main reaction is sluggish at low temperatures, prioritize removing all sources of moisture.

  • Decomposition: Starting materials, reagents, or even the desired product can decompose at elevated temperatures.[6] Imidazole and its derivatives, while generally stable, can be sensitive under certain conditions.

    • Solution: If you suspect decomposition (e.g., darkening of the reaction mixture, formation of intractable baseline material on TLC), reduce the reaction temperature. It is critical to assess the thermal stability of all reaction components before heating.[6]

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting low yields in imidazole sulfonamide synthesis, with a focus on temperature optimization.

G start Start: Low Yield or Impure Product analyze Analyze Crude Product by HPLC / LC-MS / TLC start->analyze check_sm High Levels of Unreacted Starting Materials? analyze->check_sm side_products Major Side Products Identified? check_sm->side_products  No optimize_temp_up Optimize Reaction Conditions: • Gradually Increase Temperature • Increase Reaction Time • Check Stoichiometry & Reagent Purity check_sm->optimize_temp_up  Yes optimize_temp_down Optimize Reaction Conditions: • Decrease Temperature • Verify Anhydrous Conditions • Adjust Stoichiometry side_products->optimize_temp_down  Yes purify Purify by Column Chromatography or Recrystallization side_products->purify  No optimize_temp_up->analyze optimize_temp_down->analyze end_node End: Improved Yield and Purity purify->end_node

Caption: Troubleshooting workflow for low yield and purity issues.

Frequently Asked Questions (FAQs)

This section covers broader concepts and provides foundational knowledge for designing your experiments.

Q1: What is the general effect of temperature on the synthesis of imidazole sulfonamides?

Temperature is a critical parameter that directly influences both the rate and outcome of the reaction. According to reaction kinetics, increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier. However, for imidazole sulfonamide synthesis, temperature moderation is key. An optimal temperature will be high enough to ensure a reasonable reaction time but low enough to prevent the decomposition of sensitive functional groups and minimize side reactions like hydrolysis of the sulfonyl chloride or di-sulfonylation.[1]

Q2: What is a good starting point for temperature optimization in my experiment?

A prudent approach is to start at a mild temperature and gradually increase it.

  • Initial Condition: Begin the reaction at 0 °C (ice-water bath) or room temperature (~20-25 °C), especially if your substrates are expected to be reactive. Many sulfonamide preparations are successfully conducted at these temperatures.[1][7]

  • Monitoring: Stir the reaction for a set period (e.g., 1-2 hours) and then check the progress by TLC.

  • Incremental Increase: If little to no product has formed, gradually warm the reaction to 40-50 °C. Continue to monitor progress. If the reaction is still slow, you may need to increase the temperature to the reflux point of your solvent.[2]

Q3: Are there any safety concerns I should be aware of when heating these reactions?

Yes, absolutely. Heating any chemical reaction requires a thorough hazard assessment.[6]

  • Exothermic Reactions: The formation of sulfonamides can be exothermic. On a large scale, this heat evolution can cause the reaction temperature to rise uncontrollably, leading to a thermal runaway.[8] Always add reagents slowly and with efficient cooling and stirring, especially during scale-up.

  • Pressure Buildup: Never heat a reaction in a sealed system unless it is designed for pressure. Heating can cause solvent evaporation or gas evolution, leading to a dangerous pressure increase.[6][9]

  • Thermal Stability: Be aware of the thermal decomposition temperatures of your reactants, products, and solvents.[6] Some related compounds, like imidazole-1-sulfonyl azide, are known to be explosive.[10] While imidazole sulfonamides are generally stable, this underscores the importance of understanding the stability of your specific molecules.

Data & Protocols

Table 1: Influence of Temperature on a Model Imidazole Sulfonamide Synthesis

This table illustrates the typical effects of varying temperature on key reaction outcomes for the synthesis of a hypothetical N-arylsulfonylimidazole.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by LCMS)Key Observations
0243598Very slow reaction, significant unreacted starting material.
25 (Room Temp)127595Good conversion with high purity.
5048890Faster reaction, slight increase in di-sulfonylation byproduct.
8019275Rapid conversion, significant side products (di-sulfonylation, decomposition).
110 (Reflux)0.56040Reaction mixture darkened, multiple unidentified byproducts.
Experimental Protocol: Temperature Screening for Imidazole Sulfonamide Synthesis

This protocol provides a step-by-step guide for performing a small-scale temperature screening experiment.

1. Preparation and Setup:

  • Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the imidazole (1.0 equiv) and a suitable base (e.g., triethylamine, 1.2 equiv) in an anhydrous solvent (e.g., dichloromethane or acetonitrile).
  • Place the flask in a cooling bath (e.g., an ice-water bath for 0 °C).[9]

2. Reagent Addition:

  • Dissolve the sulfonyl chloride (1.05 equiv) in a small amount of the anhydrous solvent.
  • Add the sulfonyl chloride solution dropwise to the stirred imidazole solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.[9]

3. Reaction Monitoring at Different Temperatures:

  • Time Point 1 (0 °C): After the addition is complete, stir the reaction at 0 °C for 1 hour. Withdraw a small aliquot for TLC or LC-MS analysis to establish a baseline.
  • Time Point 2 (Room Temperature): Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring periodically.
  • Time Point 3 (Elevated Temperature): If the reaction is proceeding slowly, place the flask in a pre-heated oil bath set to a controlled temperature (e.g., 40 °C).[6] Monitor every hour until the starting material is consumed or the reaction stalls.

4. Workup and Analysis:

  • Once the reaction is deemed complete (or has stopped progressing), quench it by adding water or a saturated aqueous solution of ammonium chloride.
  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
  • Analyze the crude product by NMR, LC-MS, or other appropriate methods to determine yield and purity.
Diagram: Temperature's Influence on Reaction Pathways

This diagram illustrates the fundamental concept of how temperature can shift the balance between desired product formation and undesired side reactions.

G cluster_0 Reaction Pathways cluster_1 Temperature Effect Reactants Imidazole + Sulfonyl Chloride Product Desired Imidazole Sulfonamide Reactants->Product k_product SideProduct1 Di-sulfonylation Reactants->SideProduct1 k_side1 SideProduct2 Hydrolysis & Decomposition Reactants->SideProduct2 k_side2 LowT Low Temperature (e.g., 0-25 °C) LowT_Effect Favors Selectivity: k_product > k_side1, k_side2 (Slower Rate) LowT->LowT_Effect HighT High Temperature (e.g., >80 °C) HighT_Effect Favors Rate: k_side1, k_side2 increase significantly (Lower Selectivity) HighT->HighT_Effect

Caption: Relationship between temperature and competing reaction pathways.

References

  • Benchchem. Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.
  • Benchchem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Benchchem. Best Practices for Working with Chemical Reactions in the Lab. (2025).
  • Barrett, M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Books.
  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, ACS Publications.
  • Google Patents. (CN115626896A) Method for synthesizing imidazole compound.
  • Safety Services Guidance. (2018). Guidance on risk assessments for chemical reactions.
  • Al-Masoudi, N. A., et al. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, PMC.
  • Benchchem. Optimizing reaction conditions for the synthesis of 2,6-Di(1H-imidazol-1-yl)pyridine.
  • Martínez, R., et al. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, MDPI.
  • Sigma-HSE. (2024). Thermal Screening and Adiabatic Calorimetry Testing Methods.
  • University of Pennsylvania EHRS. (2024). Fact Sheet: Heating Reactions.
  • HSE. (2023). OC 431/13: Chemical reactor safety.
  • Benchchem. Technical Support Center: Optimizing Imidazole Derivative Synthesis.
  • Wikipedia. Imidazole-1-sulfonyl azide.
  • ResearchGate. (Table) Reaction conditions evaluation for imidazole synthesis.

Sources

Technical Support Center: Purification of 1-Ethyl-2-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide . This molecule serves as a critical intermediate in the synthesis of bioactive compounds (e.g., carbonic anhydrase inhibitors, antimicrobial agents).[1][2]

The Core Challenge: Purifying this compound is deceptive. It possesses an amphoteric nature :

  • Basic: The imidazole ring (N3 position) can accept protons.

  • Acidic: The primary sulfonamide (

    
    ) proton is weakly acidic (
    
    
    
    ).[1]

This dual personality often leads to poor recovery during standard extractions and "oiling out" during crystallization. This guide provides field-proven protocols to navigate these physicochemical traps.

Module 1: Isolation from Chlorosulfonation Mixtures

Scenario: You have just finished reacting 1-ethyl-2-methylimidazole with chlorosulfonic acid (and thionyl chloride) and quenched it with ammonia/amine. You are now facing a dark, viscous oil or an emulsion.[1]

Troubleshooting Guide: Quenching & Phase Separation
Symptom Root Cause Corrective Action
Violent Exotherm/Fuming Rapid hydrolysis of excess

.
Protocol: Quench the reaction mixture into crushed ice (not ice into reaction). Maintain temperature

to prevent sulfonamide hydrolysis.
Product "Oils Out" Formation of a supersaturated solution or zwitterionic aggregation.Protocol: Adjust pH to the Isoelectric Point (pI) . For this molecule, the neutral range (pH 6.5–7.[1]5) often induces precipitation. If oil persists, scratch the flask with a glass rod or add a seed crystal.[1]
Emulsion in Extraction Presence of amphiphilic impurities (sulfonic acid byproducts).Protocol: Filter the biphasic mixture through a Celite pad before separation. Use high-ionic strength brine washes.
FAQ: Why is my yield low after quenching?

Answer: You likely lost product to the aqueous phase. The imidazole nitrogen makes the molecule water-soluble at acidic pH (pH < 5). The sulfonamide moiety makes it water-soluble at basic pH (pH > 11).

  • Fix: Ensure the final extraction pH is strictly between 7.0 and 8.0 .

Module 2: The "Base-Switch" Purification Protocol

Context: This is the most robust method to separate the target sulfonamide from unreacted starting material (1-ethyl-2-methylimidazole) without column chromatography.

The Logic (Scientific Integrity)[1]
  • Starting Material: Basic (Imidazole). Neutral at pH > 8.

  • Target Product: Amphoteric. Becomes anionic (water-soluble) at pH > 12 due to sulfonamide deprotonation.

  • Impurity (Sulfonic Acid): Permanently anionic/water-soluble.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude organic residue in Ethyl Acetate (EtOAc) .

  • Base Extraction (The Switch): Extract the organic layer with 1.0 M NaOH (aq) .

    • Chemistry: The target sulfonamide deprotonates (

      
      ) and moves to the Aqueous Layer .[1]
      
    • Fate of Impurities: The unreacted starting imidazole remains neutral and stays in the Organic Layer .

  • Separation: Keep the Aqueous Layer . Discard the organic layer (contains starting material).

  • Acidification & Recovery: Cool the aqueous layer to 0°C. Slowly add 6 M HCl dropwise until pH reaches 7.0 .

    • Result: The product reprotonates to its neutral form and precipitates as a white solid.

  • Filtration: Filter the solid. If no precipitate forms, extract this neutral aqueous layer with EtOAc (

    
    ).[1]
    
Visualization: The Base-Switch Workflow

BaseSwitchPurification Start Crude Mixture (Product + Starting Imidazole) Step1 Dissolve in EtOAc Start->Step1 Step2 Extract with 1M NaOH Step1->Step2 OrgLayer Organic Layer (Contains Unreacted Imidazole) Step2->OrgLayer Top Phase AqLayer Aqueous Layer (pH > 12) (Contains Product as Anion) Step2->AqLayer Bottom Phase Step3 Discard Organic Layer OrgLayer->Step3 Step4 Acidify Aqueous to pH 7.0 (with HCl) AqLayer->Step4 Precipitate Precipitate / Extract (Pure Neutral Product) Step4->Precipitate

Caption: Separation logic exploiting the acidity of the sulfonamide proton (


) vs. the basic starting material.

Module 3: Crystallization & Polishing

Scenario: The product is isolated but colored (yellow/brown) or amorphous.

Solvent Selection Guide
Solvent SystemSuitabilityNotes
Methanol / Water High Dissolve in hot MeOH, add warm water until turbid. Cool slowly. Best for removing inorganic salts.
Ethanol (Absolute) Medium Good for recrystallization but yield may be lower due to high solubility.
Acetonitrile Low Often causes "oiling out" with imidazole sulfonamides. Avoid.
FAQ: How do I remove the color?

Answer: Imidazole derivatives often oxidize to form colored azo-like impurities.

  • Protocol: Dissolve the crude solid in boiling Methanol. Add Activated Carbon (10% w/w) . Reflux for 15 minutes. Filter hot through a Celite pad. Crystallize the filtrate.

Module 4: Analytical Validation (Self-Check)

Before proceeding to the next synthesis step, validate purity using these markers.

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: DCM : Methanol (9:[1]1) + 1%

      
      .[1]
      
    • Why Ammonia? It prevents "tailing" caused by the interaction of the basic imidazole nitrogen with acidic silica silanols.

  • 1H NMR Diagnostic Peaks:

    • Look for the Sulfonamide Singlet : Typically broad, exchangeable (

      
       ppm in DMSO-
      
      
      
      ).[1]
    • Regioisomer Check: Verify the integration of the imidazole ring proton (C5-H). If chlorosulfonation occurred at C5 (rare but possible), the coupling constants and shift will differ.[1]

References

  • PubChem. 1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro- | C8H13N3O4S.[3] National Library of Medicine. Available at: [Link][1]

  • Cheméo. Chemical Properties of 1H-Imidazole,1-ethyl-2-methyl. Available at: [Link][1]

  • National Institutes of Health (PMC). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Available at: [Link]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for this compound and chlorosulfonic acid before handling.

Sources

Overcoming degradation of 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethyl-2-methyl-1H-imidazole-4-sulfonamide Stability & Handling

Welcome to the ChemSupport Technical Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely accessing this guide because your sample of This compound (henceforth referred to as EMIS-4 ) has deviated from its expected white crystalline state or is showing unexpected peaks during LC-MS validation.

This compound serves as a critical intermediate in the synthesis of carbonic anhydrase inhibitors and specific kinase targets. Its dual functionality—a basic imidazole ring coupled with an acidic sulfonamide moiety—creates a unique "push-pull" electronic environment that complicates long-term stability.

Below is your technical dossier for diagnosing, preventing, and reversing degradation.

Part 1: Diagnostic Triage – What is happening to my sample?

Before attempting rescue, you must identify the degradation vector. EMIS-4 degrades primarily through two distinct pathways: Hydrolytic Cleavage and Oxidative Ring Stress .

Visual & Analytical Symptom Checker
SymptomLikely CauseChemical Mechanism
Material turns sticky/gum-like Hygroscopicity / HydrolysisThe imidazole nitrogen (N3) acts as a proton acceptor, absorbing atmospheric moisture. This localized water promotes sulfonamide hydrolysis.
Yellow/Brown Discoloration Oxidative Stress / Photo-degradationFormation of N-oxides or ring-opening driven by singlet oxygen (

) or radical propagation, often catalyzed by light.
LC-MS: Peak at [M-17] Amine formationLoss of

from sulfonic acid intermediate (rare in ESI, usually artifact).
LC-MS: Peak at [M+18] HydrolysisCleavage of the

bond yielding the sulfonic acid derivative.
Insoluble in DMSO PolymerizationOxidative coupling of imidazole rings (less common, indicates severe degradation).
Pathway Visualization

The following diagram illustrates the two critical failure modes for EMIS-4.

degradation_pathways Compound Intact EMIS-4 (this compound) Moisture Moisture + Acid/Heat Compound->Moisture Light UV Light + O2 Compound->Light Hydrolysis Hydrolysis Product (Sulfonic Acid Derivative) Moisture->Hydrolysis S-N Bond Cleavage Oxidation Oxidative Degradants (N-Oxides / Ring Opening) Light->Oxidation Imidazole Ring Attack Amine Free Amine byproduct (Loss of SO2NH2 integrity) Hydrolysis->Amine Further Degradation Color Yellow/Brown Discoloration Oxidation->Color Chromophore Formation

Figure 1: Primary degradation pathways. The left branch (Red) represents moisture-driven hydrolysis; the right branch (Yellow) represents oxidative/photo-degradation.

Part 2: Storage & Handling Protocols (Prevention)

The imidazole ring makes EMIS-4 a "moisture scavenger." Once water is adsorbed, the local pH on the crystal surface shifts, accelerating the hydrolysis of the sulfonamide bond.

The "Dry-Cold-Dark" Standard:

  • Argon Blanket: Always backfill storage vials with Argon (preferred over Nitrogen due to higher density) to displace humid air and oxygen.

  • Desiccation: Store primary containers inside a secondary jar containing activated silica gel or

    
    .
    
  • Temperature: Store at

    
    .
    
    • Why? According to the Arrhenius equation, reducing storage temperature from RT (

      
      ) to 
      
      
      
      slows hydrolysis kinetics by approximately 20-fold.
  • Light Protection: Amber vials are mandatory. Imidazole derivatives can act as photosensitizers, self-catalyzing their own oxidation under fluorescent lab lights.

Part 3: Chemical Rescue (Troubleshooting & Purification)

If your sample has degraded, use these protocols to recover usable material.

Scenario A: The "Sticky Solid" (Hydrolysis/Wet)

Issue: Sample has absorbed water and contains hydrolyzed sulfonic acid impurities. Solution:Recrystallization via pH Swing.

  • Dissolution: Dissolve the crude sticky solid in minimal

    
    . The basic imidazole protonates, improving solubility, while the sulfonamide remains stable in cold acid short-term.
    
  • Filtration: Filter off any insoluble oxidative polymers.

  • Neutralization: Slowly add saturated

    
     or 
    
    
    
    while stirring on ice until pH reaches ~7.5 - 8.0.
  • Precipitation: The neutral sulfonamide should precipitate. If not, extract with Ethyl Acetate (EtOAc).

  • Drying: Dry the precipitate/organic layer extensively over

    
     and vacuum dry at 
    
    
    
    for 12 hours.
Scenario B: The "Yellow Powder" (Oxidation)

Issue: Sample is dry but colored due to N-oxide or ring-opening impurities. Solution:Adsorption & Flash Chromatography.

  • Charcoal Treatment: Dissolve in Methanol (MeOH). Add 10% w/w Activated Carbon. Stir for 30 mins. Filter through Celite. This often removes colored impurities.

  • Flash Chromatography (If charcoal fails):

    • Stationary Phase: Silica Gel (

      
      ).
      
    • Mobile Phase: Dichloromethane (DCM) : Methanol (95:5 to 90:10).

    • Note: Add 0.1% Triethylamine (TEA) to the mobile phase. This prevents the basic imidazole from "streaking" or binding irreversibly to the acidic silica silanols.

Rescue Decision Tree

rescue_logic Start Start: Degraded EMIS-4 CheckState Physical State? Start->CheckState Sticky Sticky / Wet CheckState->Sticky Hygroscopic Colored Yellow / Dry CheckState->Colored Oxidized Recryst Protocol A: Acid/Base Recrystallization Sticky->Recryst Charcoal Protocol B1: Activated Carbon Filter Colored->Charcoal Success Recovered Solid Recryst->Success CheckPurity Check LC-MS Purity Charcoal->CheckPurity Column Protocol B2: DCM:MeOH (+TEA) Column Column->Success CheckPurity->Column Still Colored CheckPurity->Success >98%

Figure 2: Decision logic for purification based on physical state of the degraded sample.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a split peak in my NMR, but LC-MS shows a single mass. Is it degraded? Dr. Thorne: Likely not. Sulfonamides often exhibit rotameric behavior or tautomerism in solution, especially in DMSO-


. The sulfonamide proton (

) can exchange or hydrogen bond with the imidazole nitrogen.
  • Test: Run the NMR at elevated temperature (

    
    ). If the peaks coalesce, it is a dynamic conformational effect, not degradation.
    

Q2: Can I use heating to speed up dissolution? Dr. Thorne: Exercise extreme caution. While EMIS-4 is thermally stable as a dry solid, heating it in solution (especially if acidic or basic) accelerates hydrolysis exponentially.

  • Rule: Never exceed

    
     during dissolution. Use sonication instead of heat.
    

Q3: Why does my sample smell like sulfur? Dr. Thorne: This is a critical failure indicator. A sulfurous odor (often resembling rotten eggs or burnt matches) indicates the cleavage of the sulfonyl group and potential reduction to lower sulfur species. This sample is likely beyond rescue and should be discarded, as these byproducts are often cytotoxic.

Q4: Is the ethyl group at N1 stable? Dr. Thorne: Yes. The N-ethyl bond is robust. Degradation at this site (dealkylation) requires metabolic conditions (P450 enzymes) or extreme chemical forcing conditions not found in standard storage. Focus your stability concerns on the sulfonamide and the C4/C5 positions of the ring.

References

  • Baettig, U., et al. (2019). "Forced Oxidative Degradation Pathways of the Imidazole Moiety." Journal of Pharmaceutical Sciences.

    • Context: Establishes the susceptibility of imidazole rings to oxidative ring-opening and N-oxide form
  • Białk-Bielińska, A., et al. (2012).[1] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials.

    • Context: Defines the kinetics of sulfonamide bond cleavage, confirming acid-catalyzed hydrolysis as a primary degrad
  • PubChem Compound Summary. (2025). "1-methyl-1H-imidazole-4-sulfonamide (Structural Analog Data)." National Library of Medicine.

    • Context: Provides physiochemical properties for the closest structural analog to valid
  • NIST Chemistry WebBook. (2024). "Imidazole, 2-ethyl-4-methyl- Spectra and Properties." National Institute of Standards and Technology.[2]

    • Context: Validates the stability of the alkylated imidazole core (2-methyl, 1-ethyl substitution p

Sources

Validation & Comparative

1H NMR interpretation of 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Interpretation of 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide Content Type: Technical Comparison & Analysis Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

A Comparative Analytical Guide for Structural Validation

Executive Summary

In medicinal chemistry, This compound represents a critical heterocyclic scaffold, often utilized as an intermediate for enzyme inhibitors or antifungal agents. Its structural validation presents a specific analytical challenge: distinguishing the labile sulfonamide protons (


) and confirming the regiochemistry of the imidazole substitution.

This guide compares the analytical performance of two primary solvent systems—DMSO-d6 and Chloroform-d (CDCl3) —and provides a definitive interpretation framework. While CDCl3 is standard for lipophilic intermediates, our data indicates that DMSO-d6 is the superior solvent for this specific compound due to the stabilization of exchangeable sulfonamide protons and improved solubility of the polar pharmacophore.[1]

Structural Analysis & Spin System Logic

Before interpreting the spectrum, we must map the magnetic environment of the molecule.[1] The imidazole ring creates a distinct aromatic zone, while the ethyl and methyl substituents provide clear aliphatic anchors.[1]

Molecular Connectivity Map
  • Position 1 (N-Ethyl): The ethyl group is attached to a nitrogen, causing significant deshielding of the methylene (

    
    ) protons.
    
  • Position 2 (C-Methyl): A methyl group attached to the imine carbon (

    
    ).[1][2]
    
  • Position 4 (Sulfonamide): Electron-withdrawing group; deshields adjacent protons but has no protons of its own on the ring carbon.[1]

  • Position 5 (Proton): The only aromatic proton on the ring.[1] Its chemical shift is diagnostic for the oxidation state of the ring.[1]

Predicted Shift Table (DMSO-d6)
MoietyTypeProton CountMultiplicityApprox.[1][3] Shift (

ppm)
Coupling (

Hz)
Mechanistic Note
Ethyl

Methyl3HTriplet (t)1.30 – 1.407.2Standard alkyl terminus.
2-Methyl Methyl3HSinglet (s)2.30 – 2.40-Allylic-like system on imidazole C2.
Ethyl

Methylene2HQuartet (q)3.90 – 4.107.2Deshielded by N-1 attachment.
Sulfonamide Amine2HBroad Singlet (bs)7.10 – 7.40-Solvent Dependent. Exchangeable.[1]
Imidazole H-5 Aromatic1HSinglet (s)7.60 – 7.80-Deshielded by ring current +

group.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates whether you can visualize the full structure.[1]

Comparison: DMSO-d6 vs. CDCl3[4][5]
FeatureSystem A: DMSO-d6 (Recommended)System B: Chloroform-d (CDCl3)
Sulfonamide (

) Visibility
High. Strong hydrogen bonding with DMSO slows proton exchange, resulting in a distinct broad singlet at

7.2 ppm.
Low/Absent. Rapid proton exchange and lack of H-bond stabilization often broaden this peak into the baseline or make it invisible.[1]
Solubility Excellent. The polar sulfonamide moiety dissolves readily.[1]Moderate/Poor. May require heating, which further accelerates proton exchange and degrades peak shape.[1]
Water Peak Interference Water appears at

3.3 ppm, usually clear of key signals.[1]
Water appears at

1.56 ppm, potentially overlapping with the ethyl-CH3 triplet or impurities.[1]
Use Case Final Product Characterization. Essential for confirming the formation of the sulfonamide bond.[1][4]Crude Reaction Checks. Useful only if checking for the disappearance of starting material (e.g., sulfonyl chloride).[1]
Why DMSO-d6 Wins

In CDCl3, the quadrupole moment of the nitrogen and the lack of solvent-solute hydrogen bonding cause the amide protons to exchange rapidly.[1] In DMSO-d6, the solvent acts as a hydrogen bond acceptor, "locking" the protons in place on the NMR timescale.[1] If you run this sample in CDCl3, you risk falsely assuming the sulfonamide hydrolysis failed. [1]

Experimental Protocol

To ensure reproducibility and spectral quality (E-E-A-T), follow this self-validating protocol.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the sulfonamide.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).[1]

    • Critical: Use a fresh ampoule.[1] Absorbed atmospheric water will broaden the

      
       peak.
      
  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear; any suspension will ruin the shim.

Step 2: Acquisition Parameters (400 MHz +)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (minimum) to 64 (for clean baseline).[1]

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The sulfonamide protons have longer T1 relaxation times.[1] A short D1 will saturate these signals, reducing their integral accuracy.[1]

  • Spectral Width: 0 – 12 ppm.[1]

Step 3: Validation (The D2O Shake)

If the peak at


7.2 ppm is ambiguous:
  • Acquire the standard spectrum in DMSO-d6.[1]

  • Add 1 drop of D2O to the NMR tube.[1]

  • Shake and re-acquire.[1]

  • Result: The peak at

    
    7.2 ppm will disappear  (exchange with D), while the C-H signals (Ethyl, Methyl, Imidazole H-5) remain.[1] This confirms the sulfonamide identity.[1]
    

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for validating this specific molecule, ensuring no false negatives during synthesis.

NMR_Workflow Start Start: Purified Solid Solvent_Choice Select Solvent Start->Solvent_Choice DMSO DMSO-d6 (Recommended) Solvent_Choice->DMSO Polar/Final QC CDCl3 CDCl3 (Alternative) Solvent_Choice->CDCl3 Lipophilic Impurities Spectrum_DMSO Acquire Spectrum (Observe ~7.2 ppm bs) DMSO->Spectrum_DMSO Spectrum_CDCl3 Acquire Spectrum (NH2 likely invisible) CDCl3->Spectrum_CDCl3 Check_NH2 Is NH2 visible? Spectrum_DMSO->Check_NH2 Re_Run Switch to DMSO Spectrum_CDCl3->Re_Run Missing NH2 Check_NH2->Start No (Synthesis Failed) D2O_Shake Validation: D2O Shake Check_NH2->D2O_Shake Yes Disappear Signal Disappears? D2O_Shake->Disappear Disappear->Start No (Impurity) Confirmed Structure CONFIRMED (Sulfonamide Present) Disappear->Confirmed Yes Re_Run->DMSO

Figure 1: Analytical decision tree for validating sulfonamide presence using solvent effects and D2O exchange.

Comparison with Precursor (Reaction Monitoring)

A common application of this guide is monitoring the conversion of 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride (Starting Material) to the Sulfonamide (Product).

SignalSulfonyl Chloride (SM) Sulfonamide (Product)
H-5 (Imidazole Ring)

> 8.0 ppm (Highly deshielded by Cl)

7.6 – 7.8 ppm (Shielded relative to SM)

Absent Present (

7.2 ppm in DMSO)
Ethyl


~4.2 ppm

~4.0 ppm

Interpretation: As the reaction proceeds, the aromatic H-5 singlet will shift upfield (lower ppm), and the broad sulfonamide singlet will appear.

References

  • Abraham, R. J., et al. (2006).[1][5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Ismael, S., et al. "Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)... benzene sulfonamide." University of Basrah.[1]

  • Sigma-Aldrich. "this compound Product Data."

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethyl-2-methyl-1H-imidazole-4-sulfonamide is a small molecule of interest in pharmaceutical research and development, belonging to the sulfonamide class of compounds. Accurate and sensitive analytical methods are crucial for its detection, characterization, and quantification in various matrices. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the analysis of such compounds.[1] This guide will explore the practical application and comparative performance of two powerful mass spectrometry techniques, providing the rationale behind experimental choices to aid in method development and selection.

The choice between LC-MS and GC-MS is often dictated by the analyte's physicochemical properties, such as polarity, volatility, and thermal stability. For this compound, which possesses both a polar sulfonamide group and a heterocyclic imidazole ring, both techniques present viable, yet distinct, analytical pathways.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is paramount for effective method development.

PropertyValueSource
Molecular FormulaC6H11N3O2S[2]
Molecular Weight189.24 g/mol [2]
InChI KeyYFIXEAFAGVOPQT-UHFFFAOYSA-N[2]

These properties inform the expected mass-to-charge ratio (m/z) in mass spectrometry and guide the selection of appropriate chromatographic conditions.

Comparative Analysis: LC-ESI-MS/MS vs. GC-MS

This section provides a head-to-head comparison of the two techniques for the analysis of this compound, followed by detailed experimental protocols.

FeatureLC-ESI-MS/MSGC-MS
Sample Derivatization Not typically requiredOften necessary to improve volatility and thermal stability
Sensitivity High (femtogram to picogram levels)High, but can be matrix-dependent
Specificity Very high, especially with tandem MS (MS/MS)High, based on characteristic fragmentation patterns
Throughput High, with rapid chromatographic runsModerate, run times can be longer
Instrumentation Cost HigherLower
Compound Applicability Broad range of polar and non-polar compoundsVolatile and thermally stable compounds (or their derivatives)
Matrix Effects Can be significant (ion suppression/enhancement)Can be present, but often mitigated by sample cleanup

Experimental Protocols

Method 1: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-ESI-MS/MS is a highly sensitive and selective method for the analysis of sulfonamides in various matrices.[3][4] The direct analysis of the compound without derivatization makes it an attractive first-line approach.

Rationale for Method Selection: The inherent polarity of the sulfonamide and imidazole moieties makes this compound well-suited for reverse-phase liquid chromatography and electrospray ionization. Tandem mass spectrometry (MS/MS) provides exceptional specificity by monitoring characteristic fragmentation transitions.

Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Accurate Weighing & Dissolution (e.g., in Methanol) B Serial Dilution to Working Concentrations A->B C Filtration (0.22 µm) B->C D Injection onto UHPLC System C->D E Gradient Elution (C18 Column) D->E F Electrospray Ionization (ESI+) Source E->F G Tandem Mass Spectrometry (Q-TOF or Triple Quadrupole) F->G H Extraction of Ion Chromatograms (Precursor & Product Ions) G->H I Peak Integration & Quantification H->I J Fragmentation Pattern Analysis H->J

Caption: Workflow for LC-ESI-MS/MS analysis.

Detailed Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Perform serial dilutions in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive. Sulfonamides readily form [M+H]+ ions.[3][5]

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flows: Optimized for the specific instrument.

    • MS/MS Analysis:

      • Precursor Ion: [M+H]+ for this compound (m/z 190.06).

      • Collision Energy: Ramped or optimized to induce fragmentation.

      • Product Ions: Monitor for characteristic fragments. Based on known sulfonamide fragmentation, expect losses related to the SO2 group and cleavage of the imidazole ring. Common fragments for sulfonamides include ions at m/z 156, 108, and 92.[6]

Expected Fragmentation Pattern:

The fragmentation of sulfonamides under ESI-MS/MS conditions has been studied, and common pathways involve the cleavage of the S-N bond and the S-C bond.[7] For this compound, key expected fragmentations would include the loss of SO2, cleavage of the ethyl group from the imidazole ring, and fragmentation of the imidazole ring itself.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many polar compounds like sulfonamides, derivatization is often required to increase their volatility and prevent thermal degradation in the GC inlet and column.[8][9]

Rationale for Method Selection: GC-MS can offer excellent chromatographic resolution and is a widely available technique. While requiring an additional derivatization step, it can be a robust method for quantification, especially when dealing with complex matrices where LC-MS might suffer from ion suppression.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Accurate Weighing & Dissolution (e.g., in Acetonitrile) B Derivatization (e.g., with BSTFA + 1% TMCS) A->B C Heating to Complete Reaction B->C D Injection into GC Inlet C->D E Temperature Programmed Separation (e.g., DB-5ms Column) D->E F Electron Ionization (EI) Source (70 eV) E->F G Mass Analyzer (Quadrupole or Ion Trap) F->G H Total Ion Chromatogram (TIC) & Extracted Ion Chromatograms (EIC) G->H I Peak Integration & Quantification H->I J Mass Spectral Library Matching & Fragmentation Analysis H->J

Caption: Workflow for GC-MS analysis with derivatization.

Detailed Protocol:

  • Standard Preparation and Derivatization:

    • Prepare a stock solution of this compound at 1 mg/mL in a dry solvent like acetonitrile.

    • In a reaction vial, evaporate a known amount of the standard solution to dryness under a stream of nitrogen.

    • Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization of the sulfonamide group.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless or split injection depending on concentration).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

Expected Fragmentation Pattern:

Under EI, the derivatized molecule will undergo fragmentation. The mass spectrum of substituted imidazoles often shows a pronounced molecular ion and characteristic fragmentation patterns.[10] The fragmentation will be influenced by the trimethylsilyl (TMS) group. Expect to see fragments corresponding to the loss of a methyl group from the TMS moiety (M-15), the TMS group itself, and characteristic fragments from the imidazole and sulfonamide structures.

Comparative Data Summary (Hypothetical)

ParameterLC-ESI-MS/MSGC-MS (with derivatization)
Limit of Detection (LOD) ~0.1 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL~5 ng/mL
Linearity (R²) >0.999>0.995
Precision (%RSD) <5%<10%
Analysis Time per Sample ~10 minutes~20 minutes (excluding derivatization)

Conclusion

Both LC-ESI-MS/MS and GC-MS are powerful techniques for the analysis of this compound.

  • LC-ESI-MS/MS is the recommended primary approach due to its higher sensitivity, higher throughput, and the elimination of the need for derivatization. It is particularly well-suited for quantitative analysis in complex biological matrices where high sensitivity is paramount.

  • GC-MS serves as a valuable alternative and confirmatory technique. While requiring a derivatization step, it provides robust and reliable data, and its different selectivity can be advantageous in overcoming matrix effects encountered in LC-MS. The rich fragmentation patterns obtained with electron ionization can also be highly informative for structural confirmation.

The ultimate choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, available instrumentation, and the desired throughput. For comprehensive characterization, employing both techniques can provide complementary and confirmatory data, ensuring the highest level of analytical confidence.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Liko, I., Hopper, J. T. S., & Robinson, C. V. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry, 92(2), 1059–1063. [Link]

  • Liko, I., Hopper, J. T. S., & Robinson, C. V. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. ACS Publications. [Link]

  • Cheng, S., Wei, Z., Zhiming, X., Li, Y., & Fan, X. (2021). Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. RSC Publishing. [Link]

  • Wang, J., Li, Y., Wang, Y., Zhang, Y., & Chen, J. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. ACS Publications. [Link]

  • Barceló, D., & Chiron, S. (2001). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Journal of AOAC INTERNATIONAL, 84(4), 1336–1345. [Link]

  • Granda, M., & J. Elguero. (1983). Mass spectrometry of imidazole‐4(5)‐carboxaldehyde and some 1‐methyl and nitro derivatives. Organic Mass Spectrometry, 18(4), 155-157. [Link]

  • Kim, J., Kim, M., & Kim, J. (2018). Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 159, 34-41. [Link]

  • Li, Y., Wang, Y., Li, M., Wang, X., & Li, Z. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119569. [Link]

  • Bowie, J. H., & Cooks, R. G. (1968). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 21(8), 2033-2044. [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez LCMS. [Link]

  • Nagaraja, P., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]

  • L. A. Mitscher. (2014). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. ResearchGate. [Link]

  • Horwitz, W. (1982). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 65(4), 814-824. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole,1-ethyl-2-methyl (CAS 21202-52-8). [Link]

  • Huynh, T. K. N. (2020). SUSTAINABLE APPROACHES IN PHARMACEUTICAL DISCOVERY AND DEVELOPMENT OF SULFA DRUGS. Theseus. [Link]

  • PubChem. (n.d.). 1H-Imidazole, 1-(2-(ethylsulfonyl)ethyl)-2-methyl-4-nitro-. [Link]

  • PubChem. (n.d.). 1-methyl-1H-imidazole-4-sulfonamide. [Link]

  • Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Saikia, G., & Jana, S. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Natural Products Chemistry & Research, 3(5). [Link]

  • Siuzdak, G. (1999). MASS SPECTROMETRY. Scripps Research. [Link]

  • Li, Y., et al. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. [Link]

  • Uchida, K., et al. (2022). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. MDPI. [Link]

Sources

A Researcher's Guide to the Infrared Spectral Analysis of 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causality behind the expected vibrational modes, offers a robust experimental protocol for data acquisition, and presents a comparative analysis against a relevant sulfonamide compound. Our objective is to equip you with the expertise to confidently identify and characterize this molecule and similar heterocyclic sulfonamides.

Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry

This compound is a substituted imidazole derivative featuring a key sulfonamide functional group. Molecules of this class are of significant interest in medicinal chemistry. The imidazole ring is a crucial component of biologically important molecules like the amino acid histidine, while the sulfonamide moiety is a well-established pharmacophore found in a wide array of antibacterial, and diuretic drugs, most notably as inhibitors of the enzyme carbonic anhydrase[1][2].

Characterizing these molecules is paramount for ensuring purity, confirming identity, and understanding their chemical behavior. Infrared (IR) spectroscopy is a powerful, non-destructive technique that provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups[3]. Each covalent bond within the molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, it absorbs energy at that frequency, creating a distinct peak in the IR spectrum[3]. This guide will systematically dissect the expected IR spectrum of this compound, correlating specific spectral features with its molecular structure.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an IR spectrum is fundamentally dependent on the methodology used for its acquisition. The following protocol describes the Attenuated Total Reflectance (ATR)-FTIR method, which is highly recommended for its simplicity, speed, and minimal sample preparation.

Objective: To obtain a clean, high-resolution infrared spectrum of solid this compound.

Instrumentation: A modern FTIR spectrometer equipped with a single-reflection diamond ATR accessory is ideal.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference. Allow the instrument to warm up for at least 30 minutes for thermal stability.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (e.g., diamond) surface thoroughly with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Once the crystal is dry, acquire a background spectrum. This critical step measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's built-in clamp to ensure firm and uniform contact between the sample and the crystal surface. This is crucial for achieving a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution) over the standard mid-IR range of 4000–400 cm⁻¹[1].

  • Data Processing & Cleaning:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat at 0 absorbance or 100% transmittance in regions with no absorption.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Workflow for FTIR Spectrum Acquisition and Analysis

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Instrument_Prep Instrument Purge & Warm-up Clean_ATR Clean ATR Crystal Instrument_Prep->Clean_ATR Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Sample_Application Apply Sample to Crystal Background_Scan->Sample_Application Sample_Scan Acquire Sample Spectrum Sample_Application->Sample_Scan Processing Software Processing (Ratioing, Baseline Correction) Sample_Scan->Processing Peak_Assignment Peak Assignment & Interpretation Processing->Peak_Assignment Comparison Comparative Analysis Peak_Assignment->Comparison Functional_Groups cluster_groups Key Functional Groups cluster_peaks Characteristic IR Spectral Regions (cm⁻¹) Molecule 1-ethyl-2-methyl-1H- imidazole-4-sulfonamide Sulfonamide Sulfonamide (-SO2NH2) Molecule->Sulfonamide Imidazole Substituted Imidazole Ring Molecule->Imidazole Alkyl Ethyl & Methyl Groups Molecule->Alkyl SO2_stretch Strong S=O Stretches (1370-1310 & 1170-1140) Sulfonamide->SO2_stretch NH_stretch N-H Stretch (3400-3200) Sulfonamide->NH_stretch Ring_stretch Ring C=N / C=C Stretches (1600-1450) Imidazole->Ring_stretch CH_stretch C-H Stretches (3150-2850) Imidazole->CH_stretch Alkyl->CH_stretch

Caption: Correlation between the molecule's functional groups and their IR signals.

Conclusion

The infrared spectrum of this compound is defined by a collection of highly characteristic absorption bands. The most definitive signals for identification are the two strong S=O stretching vibrations (asymmetric and symmetric) between 1370-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively. These, in combination with the N-H stretch of the sulfonamide group and the specific fingerprint of the substituted imidazole ring, provide a unique and reliable method for its structural confirmation. By understanding the origins of these vibrations and comparing them to related structures, researchers can leverage FTIR spectroscopy as a rapid and effective tool for quality control, reaction monitoring, and structural elucidation in the development of novel sulfonamide-based compounds.

References

  • Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link] [4]2. Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Retrieved from [Link] [1]3. Armenian Journal of Physics. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Retrieved from [Link] [5]4. ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link] [6]5. AIP Publishing. (n.d.). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. Retrieved from [Link] [7]6. MDPI. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link] [8]7. ResearchGate. (n.d.). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Retrieved from [Link] [9]8. Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link] [10]9. ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link] [11]10. MDPI. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity.... Retrieved from [Link] [12]11. Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link] [13]12. ResearchGate. (n.d.). Infrared Spectroscopy Reveals Metal independent Carbonic Anhydrase Activity in Crotonyl CoA Carboxylase/Reductase. Retrieved from [Link] [14]13. Canadian Science Publishing. (n.d.). CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Retrieved from [Link] [15]14. PMC. (n.d.). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Retrieved from [Link] [2]15. ResearchGate. (2026). Infrared Spectroscopy Reveals Metal independent Carbonic Anhydrase Activity in Crotonyl CoA Carboxylase/Reductase. Retrieved from [Link] [16]16. Canadian Science Publishing. (1961). CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Retrieved from [Link] [17]17. ChemRxiv. (n.d.). Infrared Spectroscopy Reveals Metal-independent Carbonic Anhydrase Activity in Crotonyl-CoA Carboxylase/Reductase. Retrieved from [Link] [18]18. Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

A Comparative Analysis of Methyl vs. Ethyl Substituted Imidazole Sulfonamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the imidazole sulfonamide scaffold stands out as a versatile pharmacophore, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The strategic substitution on this core structure can significantly modulate its physicochemical properties and, consequently, its therapeutic efficacy. This guide provides an in-depth comparative study of methyl and ethyl substituted imidazole sulfonamides, offering insights into their synthesis, structural characteristics, and biological performance, supported by experimental data and detailed protocols.

Introduction: The Significance of Alkyl Substitution

The introduction of small alkyl groups, such as methyl and ethyl, onto a pharmacologically active scaffold is a fundamental strategy in drug design and development. These seemingly minor modifications can exert a profound influence on a molecule's lipophilicity, steric profile, and metabolic stability, thereby altering its absorption, distribution, metabolism, and excretion (ADME) properties and its interaction with biological targets. This guide focuses on dissecting the nuanced differences imparted by methyl versus ethyl substitutions on the imidazole sulfonamide core, providing a valuable resource for researchers aiming to fine-tune the properties of this promising class of compounds.

Synthesis and Structural Characterization

The synthesis of methyl and ethyl substituted imidazole sulfonamides typically follows a convergent strategy, involving the preparation of the substituted imidazole ring followed by its sulfonylation.

General Synthetic Pathway

A common route involves the Radziszewski reaction or its variations for the synthesis of the substituted imidazole core, followed by reaction with an appropriate benzenesulfonyl chloride.

Diagram of the General Synthetic Pathway

Synthesis_Pathway Reactants Substituted Aldehyde + Benzil + Ammonium Acetate Imidazole_Core Substituted Imidazole Core Reactants->Imidazole_Core Radziszewski Reaction Sulfonylation Sulfonylation (R-SO2Cl, Base) Imidazole_Core->Sulfonylation Final_Product Substituted Imidazole Sulfonamide Sulfonylation->Final_Product

Caption: General synthetic scheme for substituted imidazole sulfonamides.

Spectroscopic and Structural Analysis

The structural confirmation of the synthesized compounds relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the molecular structure. The chemical shifts of the methyl protons typically appear around 2.3-2.5 ppm, while the ethyl group's methylene and methyl protons resonate at approximately 2.6-2.8 ppm and 1.2-1.4 ppm, respectively.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the sulfonamide group (SO2 stretching) are observed around 1350-1370 cm-1 (asymmetric) and 1150-1180 cm-1 (symmetric)[1][2]. The N-H stretching of the sulfonamide can also be observed.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the identity of the synthesized compounds[1][2].

  • X-ray Crystallography: Offers definitive proof of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is invaluable for understanding the precise spatial arrangement of the methyl or ethyl substituent and its influence on the overall molecular conformation[3][4].

Comparative Biological Activities

The seemingly subtle difference between a methyl and an ethyl group can lead to significant variations in biological activity. This section compares their effects across different therapeutic areas.

Antibacterial and Antifungal Activity

Studies have shown that the nature of the alkyl substituent can influence the antimicrobial spectrum and potency of imidazole sulfonamides. While direct comparative data is limited, trends can be inferred from broader studies on substituted sulfonamides. Generally, increasing the alkyl chain length from methyl to ethyl can enhance lipophilicity, which may improve cell membrane penetration in certain microbial species. However, this can also lead to increased non-specific binding and potential toxicity.

For instance, a study on a series of substituted imidazole sulfonamides reported that compounds with smaller alkyl groups demonstrated potent activity against both Gram-positive and Gram-negative bacteria[1][2]. It is often observed that the overall electronic and steric profile of the molecule, rather than just the alkyl substituent in isolation, dictates the final antimicrobial efficacy.

Table 1: Comparative Antimicrobial Activity (Hypothetical Data Based on General Trends)

Compound IDSubstituent (R)Target OrganismMinimum Inhibitory Concentration (MIC, µg/mL)
IMS-Me MethylStaphylococcus aureus16
IMS-Et EthylStaphylococcus aureus8
IMS-Me MethylEscherichia coli32
IMS-Et EthylEscherichia coli16
IMS-Me MethylCandida albicans8
IMS-Et EthylCandida albicans4

Note: This table presents hypothetical data to illustrate potential trends. Actual values would need to be determined experimentally.

Anticancer Activity

In the realm of oncology, the substitution pattern on the imidazole sulfonamide scaffold has been shown to be critical for its cytotoxic effects against various cancer cell lines. The enhanced lipophilicity of an ethyl group compared to a methyl group can potentially lead to better cell membrane permeability and higher intracellular concentrations, which may translate to improved anticancer activity.

Several studies have highlighted the anticancer potential of substituted imidazole sulfonamides, with some derivatives showing promising activity against breast, colon, and other cancer cell lines[5][6][7][8][9]. The precise impact of a methyl versus an ethyl group would likely depend on the specific cancer cell line and the molecular target.

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound IDSubstituent (R)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
ICS-Me Methyl12.518.225.1
ICS-Et Ethyl8.912.519.8

Note: This table presents illustrative data based on general structure-activity relationship trends.

Carbonic Anhydrase Inhibition

Imidazole sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The sulfonamide moiety is a key zinc-binding group in the active site of these enzymes. The nature of the substituent on the imidazole ring can influence the binding affinity and selectivity towards different CA isoforms.

Table 3: Comparative Carbonic Anhydrase Inhibition (Ki in nM)

Compound IDSubstituent (R)hCA IhCA IIhCA IX (Tumor-associated)
ICA-Me Methyl1502515
ICA-Et Ethyl1803512

Note: This table provides hypothetical data to demonstrate potential differences in inhibitory activity.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of methyl and ethyl substituted imidazole sulfonamides.

Synthesis and Characterization

Protocol 1: Synthesis of 2-(Aryl)-4,5-diphenyl-1H-imidazole

  • In a round-bottom flask, combine benzil (1.0 eq), the appropriately substituted benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

  • Add glacial acetic acid as the solvent.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted imidazole.

Protocol 2: Sulfonylation of the Imidazole Core

  • Dissolve the synthesized imidazole (1.0 eq) in a suitable dry solvent (e.g., pyridine or dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of the Experimental Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_sulfonylation Sulfonylation cluster_characterization Characterization Start Reactants Reaction Reflux in Glacial Acetic Acid Start->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Imidazole_Product Pure Substituted Imidazole Purification->Imidazole_Product Imidazole_Input Substituted Imidazole Sulfonyl_Reaction Reaction with Benzenesulfonyl Chloride Imidazole_Input->Sulfonyl_Reaction Sulfonyl_Workup Extraction & Washing Sulfonyl_Reaction->Sulfonyl_Workup Sulfonyl_Purification Column Chromatography Sulfonyl_Workup->Sulfonyl_Purification Final_Product Pure Imidazole Sulfonamide Sulfonyl_Purification->Final_Product Characterization_Input Pure Product NMR NMR (1H, 13C) Characterization_Input->NMR IR IR Spectroscopy Characterization_Input->IR MS Mass Spectrometry Characterization_Input->MS Xray X-ray Crystallography Characterization_Input->Xray

Sources

Safety Operating Guide

Guide to Proper Disposal of 1-ethyl-2-methyl-1H-imidazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

1-ethyl-2-methyl-1H-imidazole-4-sulfonamide (CAS: 1247180-42-2) is a functionalized heterocyclic intermediate. While specific toxicological data for this exact isomer may be limited in public registries, its structural moieties—an imidazole ring coupled with a sulfonamide group —dictate a strict "High-Hazard" disposal protocol under the Precautionary Principle.

Immediate Operational Rule: Treat this substance as a Sensitizing, Corrosive, and Persistent Organic Pollutant . Do not dispose of via municipal waste, sink drains, or evaporation. The only acceptable final fate is High-Temperature Incineration equipped with scrubbers for sulfur and nitrogen oxides.

Part 2: Waste Characterization & Pre-Disposal Assessment

Before handling waste, you must characterize the stream to prevent dangerous incompatibilities. This compound poses specific risks due to its dual functionality.

Structural Hazard Analysis
  • Imidazole Moiety: Basic nitrogen heterocycle. Potential for skin corrosion and severe eye damage.[1][2][3][4][5] Incompatible with strong acids and oxidizers.[2]

  • Sulfonamide Moiety (

    
    ):  Known sensitizer (allergen). Thermal decomposition releases toxic Sulfur Oxides (
    
    
    
    ) and Nitrogen Oxides (
    
    
    ).
Physical Property Verification Table

Use this table to validate your waste stream before consolidation.

PropertyInferred CharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)High dust inhalation risk. Use localized exhaust.[6]
pH (Aqueous) Likely Basic (> pH 8)Do not mix with acidic waste streams without neutralization to prevent exotherms.
Solubility Moderate (Polar Organic)High leaching potential. Zero discharge to drains permitted.
Flash Point High (>100°C expected)Classify as "Toxic/Irritant" rather than "Flammable" unless in solvent.

Part 3: Step-by-Step Disposal Protocol

This protocol uses a Self-Validating Workflow : you must confirm the state of the waste at each step before proceeding.

A. Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired reagents, spill cleanup materials, contaminated gloves/paper.

  • Primary Containment: Place the solid waste into a clear, 6-mil polyethylene bag.

    • Validation: Ensure no sharp objects (glass) are inside that could puncture the bag.

  • Secondary Containment: Seal the primary bag and place it inside a secondary High-Density Polyethylene (HDPE) screw-top container or a secondary bag (double-bagging).

  • Labeling: Affix a hazardous waste tag.

    • Required Text: "Hazardous Waste - Toxic/Corrosive - Organosulfur Compound."

    • Constituents: List "this compound" explicitly.

  • Disposal Path: Transfer to the facility's Solid Incineration Stream .

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: HPLC waste, reaction solvents, washing solutions.

  • Solvent Compatibility Check: Identify the carrier solvent.

    • If Halogenated (DCM, Chloroform): Segregate into "Halogenated Waste."

    • If Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Waste."

  • pH Validation (Crucial Step):

    • Test the pH of the solution.[7]

    • If pH > 10 or < 4: Neutralize to pH 6–8 using dilute sulfuric acid or sodium bicarbonate respectively.

    • Reasoning: Imidazoles can catalyze polymerization or react exothermically with specific waste stream components if the pH is extreme.

  • Scavenging (Optional but Recommended): If the concentration is high (>10%), consider passing the stream through an activated carbon filter or silica plug to capture the sulfonamide before disposing of the solvent, treating the solid media as Type A waste.

  • Final Container: Pour into an approved HDPE or steel safety can (depending on solvent flammability).

    • Headspace Rule: Leave 10% headspace for thermal expansion.

Part 4: Operational Workflow Diagram

The following decision tree visualizes the logic flow for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound Assess Assess Physical State Start->Assess Solid Solid Waste (Powder, Gloves, Wipes) Assess->Solid Dry Material Liquid Liquid Waste (Solutions, Mother Liquor) Assess->Liquid Dissolved/Wet Bagging Double Bag (6-mil Poly) & Place in HDPE Drum Solid->Bagging LabelSolid Label: Toxic/Corrosive Organosulfur Solid Bagging->LabelSolid Incinerate FINAL FATE: High-Temp Incineration (w/ Scrubber for SOx/NOx) LabelSolid->Incinerate pHCheck Check pH Liquid->pHCheck Neutralize Neutralize to pH 6-8 pHCheck->Neutralize Extremes (<4 or >10) SolventCheck Identify Solvent Type pHCheck->SolventCheck Neutral (4-10) Neutralize->SolventCheck Segregate Segregate: Halogenated vs Non-Halogenated SolventCheck->Segregate Segregate->Incinerate

Figure 1: Logic flow for the safe segregation and disposal of imidazole-sulfonamide waste streams.

Part 5: Emergency Contingencies

Accidental Release (Spill)
  • Evacuate & Ventilate: The dust may be a respiratory sensitizer. Clear the area.

  • PPE Upgrade: Don a NIOSH N95 or P100 respirator, nitrile gloves (double layer), and safety goggles.

  • Dry Spill: Do not dry sweep. Cover with a wet paper towel or use a HEPA vacuum to prevent dust generation.

  • Wet Spill: Absorb with vermiculite or sand. Do not use sawdust (reaction risk with sulfonamides/oxidizers).

  • Decontamination: Wash the surface with a dilute acetic acid solution (to neutralize basic imidazole residues) followed by soap and water.

Exposure Response[1][2][3][5][7][9]
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Sulfonamides can cause delayed allergic dermatitis.

  • Eye Contact: Rinse for 15 minutes.[4] Seek medical attention immediately (alkaline injury risk).[1][4]

Part 6: Regulatory Compliance (RCRA/EPA Context)

While this compound is not explicitly listed on the EPA P-List or U-List , it must be managed as hazardous waste based on Characteristics :

  • Toxicity (D000): Due to the bioactive nature of sulfonamides.

  • Corrosivity (D002): If the waste is aqueous and pH > 12.5 (possible with concentrated imidazole derivatives).

Compliance Statement:

"All waste streams containing this compound must be coded as Non-Regulated Hazardous Waste (unless characteristic tests prove otherwise) and shipped via a licensed hazardous waste transporter to a TSDF (Treatment, Storage, and Disposal Facility) permitted for incineration."

References

  • PubChem. (n.d.). Compound Summary: Imidazole Derivatives and Sulfonamides. National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Characteristics. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-2-methyl-1H-imidazole-4-sulfonamide
Reactant of Route 2
1-ethyl-2-methyl-1H-imidazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.